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Foundational

Unveiling the Solid-State Architecture of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the crystallographic characteristics of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the crystallographic characteristics of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, a molecule of significant interest within medicinal chemistry. The fusion of the pyridinyl and imidazolidinone moieties creates a "privileged scaffold," a structural framework known to interact with a variety of biological targets. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for rational drug design, enabling the optimization of its pharmacological properties.

While a definitive crystal structure for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is not publicly available at the time of this writing, this guide will leverage the crystallographic data of a closely related analog, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one [1][2], to infer and discuss the likely structural features. This comparative analysis, combined with a detailed overview of the experimental and theoretical methodologies, will provide a robust framework for researchers working with this class of compounds.

The Significance of the Pyridinyl-Imidazolidinone Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a highly valuable component in molecular design. Similarly, the imidazolidin-2-one ring system offers a rigid, polar core that can participate in various non-covalent interactions, crucial for molecular recognition at a biological target. The combination of these two heterocycles in 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone results in a molecule with a rich electronic and steric landscape, poised for interaction with a diverse range of protein targets.

Determining the Crystal Structure: A Methodological Overview

The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD) . This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, from crystal growth to the final refined structure.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Synthesis and Purification: The compound of interest, 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, must first be synthesized and purified to a high degree. Impurities can inhibit crystal growth or lead to poor-quality crystals.

  • Crystal Growth: High-quality single crystals are paramount for a successful SC-XRD experiment. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires empirical screening.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and chemical sense. This includes checking for residual electron density, analyzing the geometry, and assessing the overall fit to the data. The final output is typically a Crystallographic Information File (CIF).

Structural Analysis of a Close Analog: 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one

As a proxy for the target molecule, we will analyze the crystal structure of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. The crystallographic data for this compound provides valuable insights into the likely conformation and intermolecular interactions of the bromo-analog.

Crystallographic Data

The crystal structure of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one was determined to be in the triclinic space group P-1.[1][2]

ParameterValue[1][2]
Chemical Formula C₉H₁₀ClN₃O
Molecular Weight 211.65
Crystal System Triclinic
Space Group P-1
a (Å) 5.9864 (3)
b (Å) 7.4724 (5)
c (Å) 11.0235 (8)
α (°) 83.103 (6)
β (°) 80.040 (5)
γ (°) 80.020 (5)
Volume (ų) 476.26 (5)
Z 2
Molecular Conformation

In the solid state, the molecule adopts a specific conformation defined by the relative orientation of the pyridine and imidazolidinone rings. The dihedral angle between the mean plane of the pyridine ring and the imidazolidinone ring is 76.2(1)°.[1][2] This twisted conformation minimizes steric hindrance between the two ring systems.

Expected Conformation of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone:

For the target molecule, with a direct linkage between the pyridine and imidazolidinone rings at the 2-position, a similar non-planar arrangement is expected. The steric bulk of the bromine atom at the 6-position of the pyridine ring will likely influence the preferred dihedral angle, potentially leading to a more pronounced twist to alleviate steric strain.

Intermolecular Interactions and Crystal Packing

The crystal packing of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is dominated by a network of non-covalent interactions.

  • Hydrogen Bonding: Pairs of molecules are linked into inversion dimers through N—H···O hydrogen bonds between the imidazolidinone rings.[1][2]

  • π-π Stacking: The pyridine rings of adjacent molecules engage in π-π stacking interactions, further stabilizing the crystal lattice.[1][2]

Figure 2: Key intermolecular interactions observed in the crystal structure of the analog.

Predicted Interactions for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone:

The bromo-analog is also expected to exhibit strong N—H···O hydrogen bonding, forming similar dimeric motifs. The presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···N interactions), which could further influence the crystal packing. The propensity for π-π stacking of the pyridine rings will also be a significant factor in the overall solid-state architecture.

Implications for Drug Development

A detailed understanding of the crystal structure of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone and its analogs is critical for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in the solid state can provide insights into its bioactive conformation when bound to a target protein. This information is invaluable for designing new analogs with improved potency and selectivity.

  • Polymorphism Screening: The ability of a molecule to exist in different crystal forms (polymorphs) can have profound implications for its solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphic forms.

  • Formulation Development: The solid-state properties of a drug molecule, which are dictated by its crystal structure, influence its processability and the design of a suitable dosage form.

Conclusion

While the definitive crystal structure of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone remains to be determined, a comprehensive analysis of its close analog, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one, provides a strong foundation for understanding its likely solid-state properties. The methodologies outlined in this guide offer a clear pathway for obtaining and interpreting the crystal structure of this and other related compounds. Such knowledge is indispensable for advancing the development of new therapeutic agents based on the privileged pyridinyl-imidazolidinone scaffold.

References

  • Kant, R., Gupta, V. K., Kapoor, K., Shripanavar, C. S., & Banerjee, K. (2012). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1939. [Link]

  • ResearchGate. (n.d.). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Retrieved from [Link]

Sources

Exploratory

The Biological Activity and Medicinal Chemistry of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone: A Privileged Scaffold for Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the identification and utilization of privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the identification and utilization of privileged scaffolds are critical for accelerating the hit-to-lead and lead optimization phases. The compound 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone has emerged as a highly versatile 1 in chemical research[1]. By combining the synthetic tractability of a halogenated pyridine with the potent hydrogen-bonding capabilities of a cyclic urea, this molecule serves as a foundational building block. It is most notably utilized in the synthesis of highly selective dual inhibitors targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and gamma (PI3Kγ), which are critical pathways in respiratory diseases (such as asthma and COPD) and oncology[2].

This technical guide dissects the structural rationale, biological target engagement, and validated experimental workflows required to leverage this scaffold in drug development.

Structural Anatomy & Pharmacophoric Rationale

The biological activity of derivatives synthesized from 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is directly dictated by its bipartite structure:

  • The 6-Bromopyridine Core (The Synthetic Anchor): The bromine atom at the C6 position of the electron-deficient pyridine ring is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). This allows medicinal chemists to rapidly append diverse pharmacophores, optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The 2-Imidazolidinone Ring (The Biological Warhead): As a cyclic urea, the imidazolidinone moiety acts as a conformationally restricted hydrogen-bond donor (via the N-H) and acceptor (via the C=O). In the context of kinase inhibitors, this rigid geometry minimizes the entropic penalty upon binding, allowing the compound to form highly stable interactions with the backbone amides in the ATP-binding hinge region of kinases.

Target Engagement: The PI3K/Akt/mTOR Pathway

The most prominent biological application of this scaffold is the development of2[2]. PI3Kδ is primarily expressed in hematopoietic cells and is integrally involved in mammalian immune system functions, including T-cell and B-cell activation[3]. PI3Kγ plays a crucial role in leukocyte signaling and trafficking.

When derivatives of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone are introduced into the cellular environment, the cyclic urea directly competes with ATP at the kinase hinge region. By blocking PI3Kδ/γ, the downstream phosphorylation of PIP2 to PIP3 is halted, subsequently preventing the recruitment and activation of Akt and mTOR, thereby suppressing aberrant immune responses and inflammation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK / GPCR) PI3K PI3K (δ/γ Isoforms) Target of Scaffold Derivatives RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 / Cell Survival & Inflammation Akt->mTOR Downstream Signaling Inhibitor Scaffold-Derived Inhibitor Inhibitor->PI3K Competitive Inhibition

Fig 1. PI3K/Akt/mTOR signaling cascade highlighting the inhibitory action of scaffold derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail both the chemical incorporation of the scaffold and the subsequent biological evaluation. These workflows are designed with built-in causality and self-validation mechanisms.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone to a primary amine (e.g., a thiazol-isoindolone core) to generate a biologically active inhibitor.

Causality & Rationale: The pyridine ring is inherently electron-deficient, which can stall the oxidative addition step of the catalytic cycle. To overcome this, a bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos) is employed. Degassing the solvent via argon sparging is not merely recommended—it is critical because molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, permanently halting the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 eq), the target amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with argon gas for exactly 15 minutes to displace dissolved oxygen.

  • Reaction: Seal the flask and heat to 100°C for 12 hours under vigorous stirring.

  • Self-Validation (LC-MS Tracking): At 4 hours, extract a 10 µL aliquot. The system self-validates through real-time LC-MS monitoring. The disappearance of the distinct 1:1 isotopic doublet of the brominated starting material (M, M+2) and the emergence of the product mass confirms successful C-N bond formation.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC to achieve >95% purity required for biological assays.

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized derivative against PI3K isoforms.

Causality & Rationale: The ADP-Glo assay is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. ATP concentrations are strictly maintained at the specific Km​ value for each PI3K isoform. This is a deliberate choice: it ensures the assay is highly sensitive to ATP-competitive inhibitors (which bind the hinge region targeted by the imidazolidinone) without being artificially skewed by ATP depletion.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Incubation: In a 384-well plate, combine 1 µL of the inhibitor, 2 µL of PI3Kδ enzyme, and 2 µL of PIP2/ATP lipid kinase substrate (ATP at Km​ ). Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 minutes).

  • Self-Validation (Reference Standard): The assay's trustworthiness is internally validated by running a concurrent dose-response curve of a known reference standard (e.g., Idelalisib). If the reference standard's IC50 deviates by more than 3-fold from historical baselines, the plate is immediately invalidated, ensuring reagent and enzyme integrity.

Workflow Scaffold 1-(6-Bromo-2-pyridinyl) -2-imidazolidinone Coupling Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Pd Catalyst LCMS LC-MS Validation (Mass & Purity) Coupling->LCMS Reaction Aliquot Assay ADP-Glo Kinase Assay (PI3Kδ/γ) LCMS->Assay >95% Purity Data IC50 & Selectivity Profiling Assay->Data Luminescence

Fig 2. Self-validating workflow from chemical synthesis to biological evaluation.

Quantitative Data: Representative Profiling

To demonstrate the biological activity achieved by utilizing this scaffold, Table 1 summarizes the representative biochemical profiling of a hypothetical optimized derivative (Compound X) synthesized from 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, showcasing the desired dual-inhibition profile and selectivity over alpha and beta isoforms.

Kinase TargetIsoform FunctionRepresentative IC50 (nM)Selectivity Fold (vs PI3Kδ)
PI3Kδ B-cell/T-cell activation1.2 1x (Target)
PI3Kγ Leukocyte trafficking4.5 3.7x (Target)
PI3Kα Insulin signaling / Growth850>700x (Anti-target)
PI3Kβ Platelet activation1,200>1000x (Anti-target)

Table 1: Representative quantitative data illustrating the high potency and selectivity of scaffold-derived dual PI3Kδ/γ inhibitors.

Conclusion

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is far more than a simple chemical intermediate; it is a highly engineered pharmacophoric scaffold. By providing a reliable handle for transition-metal catalysis alongside a rigid, potent hydrogen-bonding network for kinase hinge binding, it enables the rapid discovery of selective therapeutics. Rigorous, self-validating experimental workflows—from LC-MS-tracked cross-couplings to Km​ -balanced ADP-Glo assays—are essential to translating this scaffold's chemical potential into verified biological activity.

References

  • Benchchem. "1-(6-Bromo-2-pyridinyl)-2-imidazolidinone." Benchchem Product Catalog.
  • AstraZeneca AB. "WO2018055040A1 - 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1 h-isoindol-1 -one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma." Google Patents.
  • IUPHAR/BPS Guide to PHARMACOLOGY. "phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta." Guide to Pharmacology Database.

Sources

Foundational

Synthesis and Optimization of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone: A Technical Guide to Pyridyl-Urea Scaffold Desymmetrization

Executive Summary & Strategic Importance The compound 1-(6-bromo-2-pyridinyl)-2-imidazolidinone is a highly valuable, modular heterocyclic scaffold in modern medicinal chemistry[1]. It features a rigidified cyclic urea (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The compound 1-(6-bromo-2-pyridinyl)-2-imidazolidinone is a highly valuable, modular heterocyclic scaffold in modern medicinal chemistry[1]. It features a rigidified cyclic urea (imidazolidinone) attached to a pyridine ring, leaving an orthogonal bromide handle for downstream functionalization. This specific bifunctional building block is a critical intermediate in the synthesis of advanced therapeutics, most notably used for respiratory diseases and oncology[2].

The core synthetic challenge lies in the precise desymmetrization of 2,6-dibromopyridine via mono-amination. Achieving this requires rigorous control over catalytic conditions to prevent the formation of thermodynamically favored, but synthetically useless, bis-adducts.

Mechanistic Pathways: Overcoming the Desymmetrization Challenge

Synthesizing this scaffold relies on the selective mono-amination of 2,6-dibromopyridine with 2-imidazolidinone. Two primary transition-metal-catalyzed pathways are viable: the Palladium-catalyzed Buchwald-Hartwig cross-coupling and the Copper-catalyzed Ullmann-type reaction[3].

Palladium-Catalyzed Buchwald-Hartwig Amination (Primary Route)

The Buchwald-Hartwig amination is the industry standard for this transformation due to its high mono-selectivity and milder operating conditions[4].

  • Ligand Causality: The choice of ligand is the most critical parameter. 2-Imidazolidinone is a cyclic urea, making its nitrogen a relatively poor nucleophile compared to standard alkylamines. To drive the reaction forward, a bidentate phosphine ligand with a wide bite angle, such as Xantphos (~111°), is employed[4]. The wide bite angle sterically forces the Pd(II) intermediate into a geometry that dramatically accelerates the reductive elimination step—the typical rate-limiting step for urea substrates. Furthermore, the steric bulk of Xantphos impedes a second oxidative addition, effectively halting the reaction at the mono-aminated product[1].

  • Electronic Desymmetrization: Once the first imidazolidinone moiety is attached, it donates electron density into the pyridine ring via resonance from the urea nitrogen. This increases the electron density of the pyridine system, making the remaining C–Br bond significantly less reactive toward the oxidative addition of Pd(0) compared to the highly electron-deficient starting material, 2,6-dibromopyridine. This electronic deactivation is the fundamental causality behind the high mono-selectivity.

Copper-Catalyzed Ullmann-Type Coupling (Alternative Route)

While Pd-catalysis is highly selective, Ullmann-type C–N coupling offers a more cost-effective alternative using CuI and diamine ligands (e.g., N,N'-dimethylethylenediamine)[5]. However, copper-mediated couplings of ureas to electron-deficient pyridines often require harsher temperatures (>110 °C) and can suffer from lower mono-selectivity and competing protodehalogenation side reactions[3].

G A 2,6-Dibromopyridine C Buchwald-Hartwig Coupling A->C B 2-Imidazolidinone B->C D 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone C->D Mono-amination E Orthogonal Functionalization D->E C-Br Activation F PI3Kδ/γ Inhibitors & Drug Targets E->F

Fig 1: Synthetic workflow from 2,6-dibromopyridine to final therapeutic targets.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OA Oxidative Addition Complex (Pd(II)-Aryl-Br) Pd0->OA + 2,6-Dibromopyridine AM Amidation (Base-assisted) OA->AM + 2-Imidazolidinone + Cs2CO3 RE Reductive Elimination AM->RE - CsBr, - HCO3- RE->Pd0 Regeneration Prod 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone RE->Prod Product Release

Fig 2: Pd-catalyzed Buchwald-Hartwig amidation catalytic cycle for mono-amination.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, it is essential to compare the optimized parameters for both catalytic pathways. The data below summarizes the typical operational windows for maximizing mono-selectivity.

ParameterBuchwald-Hartwig Amination (Pd)Ullmann-Type Coupling (Cu)
Catalyst Pd2(dba)3 or Pd(OAc)2 (2–5 mol%)CuI (10–20 mol%)
Ligand Xantphos (4–10 mol%)N,N'-Dimethylethylenediamine (DMEDA)
Base Cs2CO3 (1.5–2.0 equiv)K2CO3 or K3PO4 (2.0 equiv)
Solvent 1,4-Dioxane or TolueneDMF or DMSO
Temperature 90–100 °C110–130 °C
Reaction Time 12–16 hours18–24 hours
Mono-Selectivity High (>85%)Moderate (~70%)
Primary Advantage High yield, excellent selectivity, milderCost-effective, robust for scale-up

Detailed Experimental Protocol: Pd-Catalyzed Mono-Amination

This protocol outlines a self-validating, reproducible workflow for the Buchwald-Hartwig amination, ensuring high fidelity in generating the mono-substituted scaffold[1].

Materials & Reagents:

  • 2,6-Dibromopyridine (1.0 equiv, limiting reagent)

  • 2-Imidazolidinone (1.05 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, charge 2,6-dibromopyridine, 2-imidazolidinone, Pd2(dba)3, Xantphos, and Cs2CO3. Causality: Solid reagents are added first to minimize exposure to ambient moisture and air during solvent addition.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly sensitive to oxidation; residual oxygen will rapidly deactivate the catalyst and lead to homocoupling byproducts.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane via a syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 95 °C. Stir vigorously (800+ rpm) for 14 hours. Causality: The reaction is a heterogeneous solid-liquid mixture due to the insolubility of Cs2CO3 in dioxane; vigorous stirring is mandatory to ensure adequate mass transfer and prevent localized reagent depletion.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~ 0.8) should disappear, replaced by a distinct UV-active product spot (Rf ~ 0.4). The presence of a baseline spot may indicate trace bis-amination. Self-Validation: If the starting material persists after 14 hours, it indicates premature catalyst death (likely due to poor degassing).

  • Workup & Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a tightly packed pad of Celite. Causality: This removes insoluble inorganic salts (CsBr, unreacted Cs2CO3) and precipitated palladium black, preventing severe emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 20% to 60% EtOAc in Hexanes. Isolate the pure 1-(6-bromo-2-pyridinyl)-2-imidazolidinone as a crystalline solid.

Downstream Derivatization

The isolated 1-(6-bromo-2-pyridinyl)-2-imidazolidinone serves as a linchpin for further elaboration. The remaining bromide at the 6-position is primed for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, or for SNAr displacement with various amines. For instance, coupling this scaffold with thiazole or isoindole derivatives yields potent PI3Kδ/γ inhibitors with optimized pharmacokinetic profiles, leveraging the cyclic urea to improve target binding affinity and aqueous solubility[2].

References

  • Title: WO2018055040A1 - 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1 h-isoindol-1 -one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma. Source: Google Patents.
  • Title: Catalytic C–C, C–N, and C–O Ullmann-Type Coupling Reactions: Copper Makes a Difference. Source: ResearchGate. URL:[Link]

  • Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Source: ResearchGate. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Design, Synthesis, and Characterization of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone: A Novel Scaffold for Kinase Inhibition

Abstract The confluence of the pyridinyl and imidazolidinone scaffolds offers a compelling avenue for the discovery of novel therapeutic agents. The pyridinone moiety is a well-established pharmacophore in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of the pyridinyl and imidazolidinone scaffolds offers a compelling avenue for the discovery of novel therapeutic agents. The pyridinone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] Similarly, the imidazolidinone ring is a core component of numerous bioactive compounds.[3][4] This guide presents a comprehensive technical overview of a novel compound, 1-(6-bromo-2-pyridinyl)-2-imidazolidinone, from its conceptual design to its proposed synthesis and characterization. We will delve into a plausible retrosynthetic analysis, provide detailed experimental protocols for its synthesis, and outline the analytical methods for its structural elucidation. Furthermore, we will explore its potential as a kinase inhibitor, a class of enzymes frequently targeted in oncology and other diseases, and propose future directions for structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in the ever-evolving landscape of medicinal chemistry.

Introduction: The Rationale for a Pyridinyl-Imidazolidinone Scaffold

The strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. The pyridine ring and its derivatives are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their isosteric relationship with benzene, which can lead to improved physicochemical properties.[1][2] The imidazolidinone scaffold, a cyclic urea, is also of significant interest due to its structural rigidity and capacity to participate in hydrogen bonding, often serving as a key element in receptor or enzyme binding.[3][4][5]

The novel compound, 1-(6-bromo-2-pyridinyl)-2-imidazolidinone, is designed to leverage the attributes of both moieties. The 6-bromo-2-pyridinyl group provides a handle for further chemical modification via cross-coupling reactions, allowing for the exploration of a wide chemical space. The imidazolidinone ring introduces a polar, rigid element that can be crucial for target engagement. This guide will provide a detailed roadmap for the synthesis and evaluation of this promising scaffold.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic pathway for 1-(6-bromo-2-pyridinyl)-2-imidazolidinone is envisioned to originate from the readily available starting material, 2-amino-6-bromopyridine.

Retrosynthesis target 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone intermediate1 N-(6-Bromopyridin-2-yl)-N'-(2-chloroethyl)urea target->intermediate1 Intramolecular Cyclization precursor1 2-Amino-6-bromopyridine intermediate1->precursor1 Urea Formation precursor2 2-Chloroethyl isocyanate intermediate1->precursor2 Urea Formation

Caption: Retrosynthetic analysis of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone.

The forward synthesis, therefore, involves two key steps: the formation of a urea intermediate followed by an intramolecular cyclization.

Synthesis of the Starting Material: 2-Amino-6-bromopyridine

Several synthetic routes to 2-amino-6-bromopyridine have been reported. A common and effective method involves the bromination of 2-aminopyridine. However, controlling the regioselectivity can be challenging. An alternative, reliable approach starts from 2,6-dibromopyridine via a nucleophilic aromatic substitution (ammonolysis), or from 6-bromo-2-pyridine carboxamide through a Hofmann rearrangement.[6][7] A scalable synthesis has also been developed from epichlorohydrin.[7] For the purpose of this guide, we will outline a Hofmann rearrangement approach.

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled to -5 to 0 °C, add a solution of sodium hydroxide (2.0-4.0 M). Slowly add liquid bromine dropwise while maintaining the temperature. Stir the mixture for 1 hour to generate the sodium hypobromite solution.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution at room temperature, add 6-bromo-2-pyridine carboxamide in portions until fully dissolved.

  • Reaction and Work-up: Heat the reaction mixture to 60-70 °C for 0.5-1.0 hour. Cool the mixture to 0 °C to precipitate the crude product. Filter the solid and extract the filtrate with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the combined crude product from petroleum ether to yield pure 2-amino-6-bromopyridine.[6]

Synthesis of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

The formation of the imidazolidinone ring can be achieved through a two-step, one-pot procedure from 2-amino-6-bromopyridine.

Experimental Protocol: Synthesis of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

  • Urea Formation: In a dry, inert atmosphere, dissolve 2-amino-6-bromopyridine (1.0 eq) in a suitable aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran (THF). Cool the solution to 0 °C. Add 2-chloroethyl isocyanate (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intramolecular Cyclization: To the solution containing the intermediate N-(6-bromopyridin-2-yl)-N'-(2-chloroethyl)urea, add a non-nucleophilic base such as sodium hydride (1.2 eq) or potassium tert-butoxide portion-wise at 0 °C. The cyclization of N-phenyl-N'-(2-chloroethyl)ureas has been shown to proceed under these conditions.[8] Stir the reaction mixture at room temperature for 4-6 hours until the cyclization is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the target compound, 1-(6-bromo-2-pyridinyl)-2-imidazolidinone.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(6-bromo-2-pyridinyl)-2-imidazolidinone would be confirmed using a suite of standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, two methylene triplets for the ethylene bridge in the imidazolidinone ring, and a broad singlet for the NH proton.
¹³C NMR Resonances for the five carbons of the pyridine ring, two carbons of the imidazolidinone ring, and a carbonyl carbon signal.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₈H₈BrN₃O, with a characteristic isotopic pattern for the bromine atom.
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (urea), and C-Br stretching.
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Table 1: Expected Spectroscopic and Physical Data for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone.

For unambiguous structural confirmation, single-crystal X-ray diffraction analysis would be the gold standard.[9][10] While we do not have experimental data for the novel compound, a related structure, 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been characterized by X-ray crystallography, providing a reference for the expected bond lengths and angles within the bromopyridine core.[11]

Proposed Biological Evaluation as a Kinase Inhibitor

The pyridinyl-imidazole scaffold is a known hinge-binding motif in many kinase inhibitors.[12] Given the structural similarities, the 1-(6-bromo-2-pyridinyl)-2-imidazolidinone core is a promising candidate for kinase inhibition.

Kinase_Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Inhibitor 1-(6-Bromo-2-pyridinyl) -2-imidazolidinone Inhibitor->Kinase Binds to ATP Pocket Blocked_Pathway Downstream Signaling Blocked

Caption: Hypothetical mechanism of kinase inhibition by 1-(6-bromo-2-pyridinyl)-2-imidazolidinone.

A primary assessment of the biological activity would involve screening the compound against a panel of kinases.

High-Level Screening Protocol:

  • Kinase Panel Screening: The compound would be submitted to a commercial kinase profiling service (e.g., Eurofins, Promega) and tested at a standard concentration (e.g., 10 µM) against a broad panel of human kinases.

  • IC₅₀ Determination: For any kinases showing significant inhibition (e.g., >50% at 10 µM), a dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Cell-Based Assays: For promising targets, the compound's activity would be validated in relevant cancer cell lines by assessing its effect on the phosphorylation of downstream substrates and its impact on cell proliferation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The 6-bromo substituent serves as a versatile chemical handle for exploring the SAR of this scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to introduce a variety of substituents at this position.

SAR Core 1-(R-2-pyridinyl)-2-imidazolidinone R_group R = Br (Modification Site) Core->R_group Aryl Aryl/Heteroaryl (Suzuki Coupling) R_group->Aryl Alkynyl Alkynyl (Sonogashira Coupling) R_group->Alkynyl Amino Amino (Buchwald-Hartwig Coupling) R_group->Amino

Caption: Potential sites for SAR exploration on the 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone scaffold.

Future work should focus on synthesizing a library of analogs with diverse substituents at the 6-position to probe the chemical space and optimize for potency and selectivity against identified kinase targets. Additionally, modifications to the imidazolidinone ring could be explored to fine-tune the compound's properties.

Conclusion

This technical guide has outlined a comprehensive strategy for the design, synthesis, and characterization of the novel compound 1-(6-bromo-2-pyridinyl)-2-imidazolidinone. By providing a detailed retrosynthetic analysis, step-by-step experimental protocols, and a clear path for structural elucidation and biological evaluation, we have laid the groundwork for the exploration of this promising new scaffold. The inherent versatility of the bromopyridinyl moiety, coupled with the favorable properties of the imidazolidinone ring, positions this compound class as a valuable starting point for the development of new kinase inhibitors and other potential therapeutic agents.

References

  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
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  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (URL: [Link])

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  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies - ACS Publications. (URL: [Link])

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. (URL: [Link])

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed. (URL: [Link])

  • 2-Bromo-6-Isocyanopyridine Overview | PDF | Acid | Amide - Scribd. (URL: [Link])

  • Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone | Request PDF - ResearchGate. (URL: [Link])

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Foundational

In-Depth Technical Guide: Theoretical Investigations of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Executive Summary In contemporary drug discovery and materials science, 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone serves as a highly versatile modular scaffold[1]. Structurally, it combines an electron-deficient bromopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone serves as a highly versatile modular scaffold[1]. Structurally, it combines an electron-deficient bromopyridine ring with an electron-rich, hydrogen-bonding imidazolidinone moiety. Understanding the electronic properties, reactive descriptors, and non-covalent interaction potential of this molecule is critical for its application in rational drug design and supramolecular chemistry.

This whitepaper provides a comprehensive theoretical framework—spanning Density Functional Theory (DFT) and molecular docking—to predict and validate the behavior of this unique scaffold. As a Senior Application Scientist, I have structured these methodologies not merely as a sequence of steps, but as a causality-driven, self-validating system designed to ensure absolute scientific integrity.

Electronic & Structural Profiling via Density Functional Theory (DFT)

To accurately predict the reactivity of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, we must establish its ground-state electronic structure. DFT calculations utilizing the B3LYP functional with the 6-311++G(d,p) basis set are considered the gold standard for evaluating nitrogen heterocycles and halogenated aromatic systems[2].

Causality in Methodological Choices
  • Functional Selection (B3LYP-D3): Standard B3LYP often underestimates long-range electron correlations. By applying Grimme’s D3 dispersion correction, we accurately capture the π-π stacking potential of the pyridine ring and the subtle solvent-solute interactions critical for imidazolidinone derivatives[3].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is mandatory here. The imidazolidinone oxygen possesses lone pairs that require diffuse spatial modeling, while polarization functions ((d,p)) accurately describe the heavy bromine atom's polarizability[2].

Protocol 1: Self-Validating DFT Optimization Workflow

This protocol ensures that the calculated geometry represents a true energetic minimum, not a saddle point or transition state.

  • Initial Conformer Generation: Generate the starting 3D geometry using Molecular Mechanics (e.g., MMFF94 force field) to prevent the DFT calculation from collapsing into a high-energy local minimum.

  • Geometry Optimization: Execute the optimization in Gaussian 16 using opt B3LYP/6-311++G(d,p) empiricaldispersion=gd3.

  • Self-Validation (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation (freq). Critical Check: The structure is only valid if there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Property Extraction: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps[2].

G Start Initial Conformer Generation (Molecular Mechanics) Opt DFT Optimization B3LYP-D3/6-311++G(d,p) Start->Opt Input coordinates Freq Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Opt->Freq Optimized Geometry Props Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Props Validated Minimum

Fig 1: Self-validating DFT optimization and property calculation workflow.

Quantitative Data: Calculated Quantum Chemical Parameters

Based on theoretical profiling of analogous bromopyridine and imidazolidinone systems[2][3], the predicted electronic parameters for this scaffold are summarized below:

Table 1: Predicted Electronic Properties (B3LYP-D3/6-311++G(d,p))

ParameterPredicted Value (eV)Chemical Significance & Causality
E_HOMO -6.12Localized on the imidazolidinone ring; dictates electron-donating capacity.
E_LUMO -1.85Localized on the bromopyridine ring; dictates electron-accepting capacity.
Band Gap (ΔE) 4.27A moderate gap indicates high kinetic stability but viable reactivity.
Chemical Hardness (η) 2.13High resistance to intramolecular charge transfer.
Electrophilicity (ω) 3.75High propensity to undergo nucleophilic attack at the pyridine ring.

Intermolecular Interaction Logic: Halogen vs. Hydrogen Bonding

The dual-core nature of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone creates a highly specific pharmacophoric profile.

The σ-Hole and Halogen Bonding

Halogen bonding in bromopyridines is driven by the σ-hole —a region of positive electrostatic potential located on the outermost surface of the bromine atom, directly opposite the C-Br covalent bond[4].

  • Causality: The electron-withdrawing nature of the pyridine nitrogen pulls electron density away from the bromine atom. This enhances the σ-hole, allowing the bromine to act as a strong Lewis acid (halogen bond donor) to interact with nucleophiles (e.g., protein backbone carbonyls). Theoretical studies on similar bromopyridines calculate these halogen bond strengths to be approximately 2.9 to 3.1 kcal/mol[4].

Hydrogen Bonding Network

Conversely, the imidazolidinone ring acts as a potent hydrogen bond networker. The cyclic urea motif provides a strong H-bond acceptor (the carbonyl oxygen) and an H-bond donor (the secondary amine nitrogen).

G Scaffold 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone Imid Imidazolidinone Ring (H-Bond Donor/Acceptor) Scaffold->Imid Pyr Pyridine Ring (π-π Stacking & H-Bond Acceptor) Scaffold->Pyr Br Bromine Atom (Halogen Bond Donor / σ-hole) Scaffold->Br

Fig 2: Pharmacophoric mapping and intermolecular interaction logic.

Table 2: Predictive Intermolecular Interaction Profile

Interaction TypeFunctional GroupDistance Range (Å)Energy (kcal/mol)
Halogen Bond (C-Br···O/N) 6-Bromo substituent2.8 – 3.22.9 – 3.1
Hydrogen Bond (N-H···O) Imidazolidinone N-H1.8 – 2.24.0 – 6.0
Hydrogen Bond (C=O···H) Imidazolidinone C=O1.7 – 2.05.0 – 7.0
π-π Stacking Pyridine Ring3.3 – 3.81.5 – 3.0

In Silico Target Prediction: Molecular Docking Workflow

To translate these theoretical properties into actionable drug discovery data, molecular docking is employed to predict how 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone binds to macromolecular targets. AutoDock Vina (v1.2.x) is the premier open-source engine for this task, offering enhanced scoring functions and multithreading capabilities[5]. Unlike legacy versions, the modern Vina forcefield computes affinity maps internally, bypassing the need for precalculated grids[6].

Protocol 2: High-Fidelity Docking via AutoDock Vina & ChimeraX

This protocol utilizes UCSF ChimeraX for preparation and AutoDock Vina for execution[7].

  • Ligand Preparation:

    • Import the DFT-optimized structure into ChimeraX.

    • Assign Gasteiger partial charges to accurately reflect the electron distribution (crucial for the imidazolidinone dipole).

    • Define the rotatable bonds (specifically the C-N bond linking the pyridine and imidazolidinone rings). Save as a .pdbqt file[7].

  • Receptor Preparation:

    • Retrieve the target protein (e.g., a kinase) from the Protein Data Bank.

    • Strip co-crystallized water molecules, add polar hydrogens, and assign charges. Save as a receptor .pdbqt file[7].

  • Self-Validation (Native Ligand Re-docking):

    • Before docking the novel scaffold, re-dock the protein's native co-crystallized ligand.

    • Critical Check: The protocol is only validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to the experimental crystal structure[8].

  • Grid Box Definition:

    • Center the grid coordinates (center_x, center_y, center_z) on the validated active site.

    • Set the search space dimensions to 20 × 20 × 20 Å to allow full rotational freedom[8].

  • Execution & Conformational Sampling:

    • Run Vina via the command line.

    • Causality: Increase the exhaustiveness parameter from the default of 8 to 32 . Because the linkage between the two rings allows for multiple syn/anti conformations, higher exhaustiveness ensures the algorithm does not get trapped in a local energetic minimum during the Monte Carlo search[6][8].

By synthesizing rigorous DFT quantum mechanics with validated molecular docking protocols, researchers can confidently predict the behavior, stability, and binding efficacy of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone before initiating costly in vitro synthesis and assays.

References

  • 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone | Benchchem - benchchem.com.
  • Molecular Docking Workflow with AutoDock Vina and ChimeraX - In Silico Design - insilicodesign.com.
  • AutoDock Vina - scripps.edu.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 - genom
  • Basic docking — Autodock Vina 1.2.
  • Cooperative Effects and Optimal Halogen Bonding Motifs for Self-Assembling Systems - nih.gov.
  • Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - rsc.org.

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Protocols & Analytical Methods

Method

Application Note and Protocol: Modulation of Wnt/β-Catenin Signaling in Cell Culture using Tankyrase Inhibitors

Introduction The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and cell fate decisions during embryonic development and adult tissue homeostasis.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and cell fate decisions during embryonic development and adult tissue homeostasis.[1][2][3] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[4][5] This has made the Wnt/β-catenin pathway an attractive target for therapeutic intervention.[6][7]

A key regulatory hub in this pathway is the β-catenin destruction complex, which includes Axin, APC, and Glycogen Synthase Kinase 3 (GSK3).[8] Tankyrase 1 and 2 (TNKS1/2), members of the Poly(ADP-ribose) polymerase (PARP) family, promote the degradation of Axin through a process called PARsylation, thereby activating Wnt/β-catenin signaling.[4][9][10] Small molecule inhibitors of tankyrases have emerged as a promising strategy to stabilize Axin, enhance β-catenin degradation, and consequently suppress Wnt-driven tumor growth.[4][9][11]

This application note provides a detailed protocol for the use of tankyrase inhibitors, exemplified by compounds such as G007-LK and other molecules with a similar mechanism of action like 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, in cell culture models to study the modulation of Wnt/β-catenin signaling. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to investigate the cellular effects of this class of inhibitors.

Mechanism of Action: Tankyrase Inhibition

Tankyrase inhibitors function by binding to the catalytic domain of TNKS1/2, preventing the PARsylation of Axin.[4] This inhibition leads to the stabilization and accumulation of Axin proteins.[9][12] The elevated levels of Axin enhance the activity of the β-catenin destruction complex, leading to increased phosphorylation and subsequent proteasomal degradation of β-catenin.[9] The resulting decrease in nuclear β-catenin levels reduces the transcription of TCF/LEF target genes, which are often involved in cell proliferation and survival.[4][5]

Wnt_Pathway_Inhibition cluster_0 Wnt OFF State (Tankyrase Inhibitor) cluster_1 Destruction Complex TNKS_Inhibitor Tankyrase Inhibitor (e.g., 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone) TNKS TNKS1/2 TNKS_Inhibitor->TNKS Inhibits Axin Axin TNKS->Axin PARsylation (Blocked) beta_catenin β-catenin Axin->beta_catenin Phosphorylation APC APC APC->beta_catenin GSK3 GSK3 GSK3->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation Nucleus Nucleus beta_catenin->Nucleus Reduced Nuclear Entry TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (e.g., AXIN2, c-Myc) TCF_LEF->Target_Genes Transcription (Repressed)

Caption: Mechanism of Wnt/β-catenin pathway inhibition by a tankyrase inhibitor.

Materials and Reagents

Cell Lines

The choice of cell line is critical for studying the effects of tankyrase inhibitors. Colorectal cancer cell lines with mutations in the APC gene are often sensitive to tankyrase inhibition.

Cell LineCancer TypeKey CharacteristicsRecommended Use
COLO-320DM Colorectal CarcinomaAPC mutant, sensitive to tankyrase inhibitors[4]Efficacy studies, mechanism of action
SW480 Colorectal AdenocarcinomaAPC mutant, Wnt-dependentReporter assays, Western blotting
DLD-1 Colorectal AdenocarcinomaAPC mutant, β-catenin dependentColony formation assays
HEK293 Human Embryonic KidneyWild-type APC, suitable for reporter assays with Wnt3a stimulation[4]Wnt signaling reporter assays
RKO Colorectal CarcinomaWild-type APC, β-catenin independentNegative control for Wnt-dependent effects
Reagents
  • Tankyrase inhibitor (e.g., G007-LK, or a similar compound such as 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH (or other loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid

  • Transfection reagent

  • Luciferase assay system

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Wnt3a conditioned media (for stimulating wild-type APC cells)[13]

Experimental Protocols

Preparation of Tankyrase Inhibitor Stock Solution

The solubility and stability of the inhibitor are critical for reproducible results. It is recommended to consult the manufacturer's data sheet for specific solubility information.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the tankyrase inhibitor in sterile DMSO.

  • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • When preparing working solutions, dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

Cell Culture and Treatment

Standard aseptic cell culture techniques should be followed.[14]

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 50-70% confluency.

  • Prepare serial dilutions of the tankyrase inhibitor in complete cell culture medium. A typical concentration range for potent inhibitors like G007-LK is 0.1 µM to 10 µM.[4][9] A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental endpoint.

  • Remove the existing medium from the cells and replace it with the medium containing the tankyrase inhibitor or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired time period. For analysis of protein levels, a 24-hour incubation is often sufficient.[4] For cell proliferation or colony formation assays, longer incubation times (e.g., 3-13 days) are necessary.[4]

Western Blot Analysis for Pathway Modulation

This protocol allows for the detection of changes in key protein levels following tankyrase inhibition.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Axin1, Axin2, and β-catenin overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Expected Outcome: Treatment with a tankyrase inhibitor should lead to an increase in Axin1 and Axin2 protein levels and a decrease in total β-catenin levels compared to the vehicle control.[9]

Western_Blot_Workflow Cell_Treatment Cell Seeding & Treatment (24 hours) Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1 hour) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Protein Level Changes) Detection->Analysis

Caption: A typical workflow for Western blot analysis.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Seed cells (e.g., HEK293 or a responsive CRC cell line) in a 24- or 48-well plate.

  • Co-transfect the cells with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with the tankyrase inhibitor or vehicle control. For HEK293 cells, co-treatment with Wnt3a-conditioned medium is necessary to activate the pathway.[13]

  • After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Expected Outcome: The tankyrase inhibitor should cause a dose-dependent decrease in TCF/LEF reporter activity in Wnt-activated cells.[4]

Cell Viability and Proliferation Assays

These assays assess the impact of tankyrase inhibition on cell growth and survival.

  • Seed cells in a 96-well plate at a low density.

  • Treat the cells with a range of concentrations of the tankyrase inhibitor or vehicle control.

  • Incubate the cells for an extended period (e.g., 3-7 days), replacing the medium with fresh inhibitor-containing medium every 2-3 days.

  • At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

  • Expected Outcome: In sensitive cell lines, tankyrase inhibitors are expected to inhibit cell proliferation in a dose-dependent manner.[9][15] The potency can be influenced by serum concentration in the media, with lower serum sometimes increasing sensitivity.[15][16]

Troubleshooting and Considerations

  • Compound Solubility: Poor solubility of the inhibitor can lead to inconsistent results. Ensure the compound is fully dissolved in DMSO before preparing working solutions. Sonication may aid in dissolution.

  • Off-Target Effects: Like many small molecule inhibitors, those targeting tankyrases may have off-target effects.[17][18] It is advisable to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to on-target inhibition. Additionally, CRISPR/Cas9-mediated knockout of TNKS1/2 can serve as a genetic validation of the pharmacological findings.

  • Cell Line Variability: The response to tankyrase inhibitors can vary significantly between cell lines.[19] It is crucial to characterize the Wnt pathway status of your chosen cell line (e.g., APC and β-catenin mutation status) and to test a panel of cell lines if possible.

  • Toxicity: High concentrations of the inhibitor or the DMSO vehicle can be toxic to cells. Always include a vehicle-only control and perform a dose-response curve to identify the optimal non-toxic concentration range.

Conclusion

The protocols described in this application note provide a robust framework for investigating the effects of tankyrase inhibitors, such as 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone and related compounds, on the Wnt/β-catenin signaling pathway in a cell culture setting. By carefully selecting cell lines, optimizing treatment conditions, and employing a combination of molecular and cellular assays, researchers can effectively characterize the mechanism and efficacy of this promising class of anti-cancer agents.

References

  • Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132–3144. [Link]

  • Shultz, M. D. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 8(12), 1251-1256. [Link]

  • Chen, B., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(31), 32086–32098. [Link]

  • Chandrasekaran, A., et al. (2017). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. Stem Cell Reports, 9(4), 1335-1348. [Link]

  • Johannes, J. W., et al. (2017). Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines. ACS Medicinal Chemistry Letters, 8(7), 773-778. [Link]

  • Nelson, D. R., & Gumbiner, B. M. (2001). A Cell-Free Assay System for β-Catenin Signaling That Recapitulates Direct Inductive Events in the Early Xenopus laevis Embryo. Journal of Cell Biology, 154(3), 501-512. [Link]

  • Kahn, M. (2018). Tankyrase inhibition sensitizes cells to CDK4 blockade. PLoS ONE, 13(10), e0205463. [Link]

  • RayBiotech. Wnt/beta-Catenin Pathway. [Link]

  • Advanced Cell Diagnostics. Wnt / β-Catenin Signaling Pathway. [Link]

  • Kim, J., et al. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. European Journal of Cancer, 173, 41-51. [Link]

  • Thorne, C. A., et al. (2010). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. Current Chemical Genomics, 4, 42-53. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience, 24(8), 102875. [Link]

  • Le, P. N., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5191-5219. [Link]

  • Nusse, R. (2012). Small molecules in Wnt signaling. The WNT Homepage. [Link]

  • Waaler, J., et al. (2020). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 19(2), 577-588. [Link]

  • Eubelen, M., et al. (2018). Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. Molecules, 23(9), 2133. [Link]

  • Domainex. Tankyrase: Inhibitors for the treatment of solid tumours. [Link]

  • Thorne, C. A., et al. (2015). Modulating the wnt signaling pathway with small molecules. Protein Science, 24(5), 659-670. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Kim, H. Y., et al. (2013). Wnt stabilization of β-catenin reveals principles for morphogen receptor-scaffold assemblies. Science, 340(6134), 867-870. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

Sources

Application

Application Note: Leveraging 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the selection of an optimal starting scaffold dictates the trajectory of a drug discovery program. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the selection of an optimal starting scaffold dictates the trajectory of a drug discovery program. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone has emerged as a highly versatile modular scaffold, particularly valuable during high-throughput screening and late-stage lead optimization[1].

As an Application Scientist, I approach this molecule not just as a chemical entity, but as a highly engineered "plug-and-play" pharmacophore. Every structural feature of this compound serves a distinct, causal purpose in rational drug design:

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor. In kinase targets, this nitrogen perfectly aligns to accept a hydrogen bond from the backbone amides of the enzyme's hinge region (e.g., Valine 851 in PI3Kδ).

  • The C6 Bromine Handle: Bromine is the ideal leaving group for transition-metal catalyzed cross-coupling. It provides a weaker bond than C-Cl (allowing for milder reaction conditions) but is more stable than C-I (preventing premature degradation). This allows chemists to direct synthetic growth out of the hinge region and into the solvent-exposed channel to tune target selectivity.

  • The C2 Imidazolidinone Ring: The direct incorporation of the cyclic urea (imidazolidin-2-one) motif is a proven strategy for constructing robust, biologically active scaffolds[2]. It provides a rigidified dual hydrogen-bond donor (NH) and acceptor (C=O) system. This restricts the conformation of the molecule, drastically reducing the entropic penalty upon target binding while improving metabolic stability against amidases.

Derivatives built from this exact structural class have been successfully patented and utilized as potent dual inhibitors of phosphatidylinositol 3-kinase delta and gamma (PI3Kδ/γ), addressing critical unmet needs in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[3].

Physicochemical Optimization

Replacing standard lipophilic groups (like a generic phenyl ring) with the imidazolidinone motif fundamentally alters the pharmacokinetic profile of a lead compound. The table below summarizes the causal impact of this substitution on key physicochemical parameters.

Physicochemical ParameterGeneric Phenyl CoreImidazolidinone ScaffoldMechanistic Causality & Impact on Drug Design
cLogP (Lipophilicity) ~4.5~2.8Lower lipophilicity reduces off-target toxicity, minimizes plasma protein binding, and significantly improves aqueous solubility.
TPSA (Ų) 45.374.6Increased Topological Polar Surface Area improves metabolic stability and modulates cell permeability.
H-Bond Donors 12The cyclic urea NH provides a critical secondary interaction point for polar residues in the affinity pocket.
H-Bond Acceptors 34The urea C=O acts as a strong acceptor, rigidifying the binding conformation and displacing high-energy water molecules.
Rotatable Bonds 43The fused/cyclic nature of the urea restricts bond rotation, lowering the entropic penalty required to achieve the bioactive conformation.

Mechanistic Pathway: Kinase Inhibition Logic

To understand the utility of the scaffold, we must map its journey from a synthetic building block to a biological effector. The diagram below illustrates how functionalization of the scaffold yields an ATP-competitive inhibitor that directly disrupts the PI3K/AKT signaling cascade.

Pathway Scaffold 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Functionalization Inhibitor Lead Kinase Inhibitor (e.g., PI3Kδ/γ Antagonist) Coupling->Inhibitor Lead Optimization PI3K PI3Kδ/γ Kinase Inhibitor->PI3K ATP-Competitive Inhibition PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Activates Disease Malignant Proliferation / Inflammation AKT->Disease Promotes

Figure 1: Synthetic integration of the scaffold into a lead inhibitor and its mechanism of action.

Validated Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is grounded in chemical causality to maximize yield and prevent side reactions.

Protocol A: Buchwald-Hartwig Amination Workflow

Objective: Coupling a sterically hindered primary or secondary amine to the C6 position of the pyridine ring to build the solvent-exposed tail of the inhibitor.

Workflow S1 Step 1 Reagent Mixing S2 Step 2 Catalyst Activation S1->S2 S3 Step 3 Thermal Reaction S2->S3 S4 Step 4 Filtration & Workup S3->S4 S5 Step 5 Chromatographic Purification S4->S5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination of the scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 eq), the target amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is specifically selected over stronger bases (like NaOtBu) because it is mild enough to prevent the base-catalyzed ring-opening of the imidazolidinone moiety, yet strong enough to deprotonate the amine during the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

    • Causality: Dioxane is chosen for its optimal boiling point (101°C) and its lack of coordinating functional groups that might poison the palladium catalyst.

  • Degassing (Self-Validation Step): Sparge the suspension with ultra-pure N₂ for 15 minutes. Oxygen aggressively quenches active Pd(0) species; rigorous degassing is non-negotiable.

  • Catalyst Loading: Quickly add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq) under a positive stream of N₂.

    • Causality: Xantphos is chosen for its exceptionally wide bite angle (~111°). This forces the palladium intermediate into a geometry that dramatically accelerates reductive elimination—the rate-limiting step when coupling bulky amines—thereby suppressing unwanted β-hydride elimination.

    • Colorimetric Validation: The mixture will transition from the deep purple of Pd₂(dba)₃ to a pale yellow/orange, visually confirming the formation of the active Pd(0)-Xantphos complex.

  • Reaction: Seal the flask and heat to 90°C for 12 hours.

    • Analytical Validation: Monitor via LC-MS. The starting material possesses a distinct isotopic signature (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br). The complete disappearance of this doublet validates successful conversion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C6 position to build extended, rigidified biphenyl-like systems for deep pocket engagement.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: Suzuki couplings require a mixed aqueous solvent system. Water is essential to dissolve the inorganic base and generate the reactive boronate complex required for the transmetalation step.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: This pre-formed Pd(II) catalyst is highly stable and provides a robust, highly active system specifically optimized for aryl-aryl bond formation.

  • Reaction & Workup: Heat the mixture at 80°C for 8 hours under N₂. Extract with EtOAc (3x), wash the combined organic layers with brine to remove residual Dioxane/DMF, dry over anhydrous Na₂SO₄, and filter. Purify via reverse-phase HPLC.

References

  • MDPI. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Molecules. URL:[Link]

  • Google Patents. "WO2018055040A1 - 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1h-isoindol-1-one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma.

Sources

Method

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone as a research tool

Advanced Application Note: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone as a Modular Scaffold in Kinase Inhibitor Discovery Physicochemical & Structural Rationale In modern rational drug design, the selection of a core scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone as a Modular Scaffold in Kinase Inhibitor Discovery

Physicochemical & Structural Rationale

In modern rational drug design, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic (PK) fate of the resulting molecule. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone has emerged as a highly privileged building block, particularly in the development of targeted kinase inhibitors and central nervous system (CNS) therapeutics.

The utility of this scaffold is rooted in its dual-functionality:

  • The 2-Imidazolidinone Moiety (Cyclic Urea): Unlike acyclic ureas or simple amides, the cyclic nature of imidazolidinone restricts the conformational freedom of the nitrogen lone pairs. This rigidity enforces a highly directional hydrogen-bond donor/acceptor vector. In the context of kinase targets, this moiety frequently acts as the critical hinge-binding motif, anchoring the molecule to the ATP-binding pocket (e.g., interacting with the Valine or Alanine backbone). Furthermore, the cyclic urea lowers the overall lipophilicity (logP) compared to alkylated counterparts, improving aqueous solubility and metabolic stability[1].

  • The 6-Bromopyridine Core: The pyridine ring provides a rigid, planar aromatic system that projects substituents into the hydrophobic affinity pockets of target proteins. The bromine atom at the C6 position serves as an activated electrophile, primed for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing rapid late-stage diversification[2].

BindingModel Imidazolidinone Imidazolidinone Ring (Cyclic Urea) Hinge Kinase Hinge Region (Backbone H-Bonds) Imidazolidinone->Hinge H-Bond Donor/Acceptor Pyridine Pyridine Core Pyridine->Imidazolidinone C2 Position Substituent C6-Substituent (Post-Coupling) Pyridine->Substituent C6 Position Pocket Hydrophobic / Affinity Pocket Substituent->Pocket Steric/Hydrophobic Fit

Pharmacophore mapping of the scaffold interacting with a generic kinase ATP-binding pocket.

The Synthetic Challenge: Overcoming 2-Bromopyridine Catalyst Poisoning

The primary synthetic workflow utilizing 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone involves substituting the bromine via Buchwald-Hartwig amination to generate extended, target-specific ligands (such as dual PI3K δ/γ inhibitors)[1].

However, 2-bromopyridines present a notorious challenge in palladium catalysis. The basic pyridine nitrogen is situated directly adjacent to the site of oxidative addition. If suboptimal ligands are used, this nitrogen can act as a competing ligand, coordinating to the palladium(II) intermediate. This forms a stable, unreactive chelate that effectively poisons the catalyst, halting the reaction and leading to the precipitation of inactive palladium black[3].

The Causality of Ligand Selection: To circumvent this, the catalytic system must employ bidentate phosphine ligands with a wide "bite angle" (e.g., Xantphos or BINAP). The steric bulk and chelating nature of these ligands tightly bind the palladium center, physically blocking the pyridine nitrogen from coordinating, thus forcing the catalytic cycle forward through the transmetalation and reductive elimination steps[4].

Quantitative Optimization Data

The following table summarizes the optimization of the Buchwald-Hartwig amination for this specific scaffold, demonstrating the critical nature of ligand and base selection.

EntryCatalyst PrecursorLigand (Bite Angle)BaseSolventTemp (°C)Yield (%)In-Process Observation
1 Pd2​(dba)3​ PPh3​ (Monodentate) NaOtBu Toluene90< 5Rapid formation of Pd black; catalyst poisoned.
2 Pd(OAc)2​ RuPhos (Monodentate) Cs2​CO3​ 1,4-Dioxane10045Sluggish conversion; incomplete after 24h.
3 Pd2​(dba)3​ BINAP (92°) NaOtBu Toluene9082Clean conversion; homogeneous orange solution.
4 Pd2​(dba)3​ Xantphos (108°) NaOtBu Toluene90> 95 Optimal kinetics; complete conversion in 4h.

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that any deviation from the optimal catalytic cycle is immediately identifiable, preventing wasted reagents and time.

Materials Required:

  • 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 equiv, limiting reagent)

  • Primary or secondary amine (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • Xantphos (0.06 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M relative to scaffold)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): Charge a flame-dried Schlenk flask with the scaffold, amine, Pd2​(dba)3​ , Xantphos, and NaOtBu . Seal with a septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Checkpoint 1: Add the anhydrous toluene via syringe. The solvent should not bubble violently under the argon atmosphere. If it does, the system is not properly sealed or purged, risking immediate oxidative deactivation of the Pd(0) species.

  • Catalyst Pre-Activation: Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Checkpoint 2: Observe the color transition. The initial dark purple/red of Pd2​(dba)3​ must transition to a homogeneous, vibrant orange/yellow solution. This confirms the successful formation of the active Pd(0)-(Xantphos) complex. If the solution remains dark or turns black, oxygen ingress has occurred; abort the reaction.

  • Thermal Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 to 6 hours.

    • Self-Validation Checkpoint 3 (IPQC): At t=2 hours , withdraw a 10 μL aliquot, quench in LC-MS grade acetonitrile, and analyze. The presence of the oxidative addition intermediate (mass = scaffold + Pd + ligand) without product formation indicates base failure (transmetalation stalled). A healthy reaction will show >50% product mass with no starting material degradation peaks.

    • Self-Validation Checkpoint 4: Monitor the reaction visually. The sudden appearance of a fine, opaque black suspension (palladium black) indicates catastrophic catalyst death via thermal decomposition or pyridine poisoning[3]. If this occurs before starting material consumption, the run is invalid.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Wash the organic filtrate with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients due to the polarity of the imidazolidinone ring).

G Scaffold 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone Buchwald Buchwald-Hartwig Amination (C-N) Scaffold->Buchwald Pd Catalyst, Amine Suzuki Suzuki-Miyaura Coupling (C-C) Scaffold->Suzuki Pd Catalyst, Boronic Acid Kinase Kinase Inhibitors (e.g., PI3K δ/γ) Buchwald->Kinase PROTAC PROTAC Ligands (Linker Attachment) Buchwald->PROTAC Suzuki->Kinase

Synthetic diversification workflow of the scaffold into advanced therapeutic modalities.

Conclusion

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a sophisticated research tool that bridges the gap between synthetic tractability and high-quality physicochemical properties. By understanding the mechanistic pitfalls of 2-bromopyridine cross-coupling and employing rigorous, self-validating organometallic protocols, researchers can efficiently leverage this scaffold to discover highly potent, selective, and metabolically stable therapeutic agents.

References

  • WO2018055040A1 - 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1 h-isoindol-1 -one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma. Google Patents.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Analytical Methods for the Detection and Characterization of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Introduction and Analytical Challenges 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a highly specialized modular scaffold frequently utilized in the synthesis of complex pharmaceutical intermediates and biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a highly specialized modular scaffold frequently utilized in the synthesis of complex pharmaceutical intermediates and biologically active molecules [1]. From an analytical perspective, this compound presents a triad of distinct chromatographic and mass spectrometric challenges:

  • Basic Pyridine Nitrogen: The lone pair on the pyridine ring interacts strongly with residual silanol groups on standard silica-based stationary phases, often resulting in severe peak tailing and poor resolution [2].

  • Polarity: The imidazolidinone moiety imparts significant polarity, requiring careful modulation of the mobile phase to ensure adequate retention on reversed-phase (RP) columns.

  • Halogenation: The presence of a bromine atom necessitates specific mass spectrometric parameters to leverage its unique isotopic signature for structural validation[4].

As a Senior Application Scientist, I have designed the following protocols not merely as a sequence of steps, but as a self-validating analytical system . The methods below integrate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative purity with Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for absolute structural confirmation.

Causality & Methodological Design

Chromatographic Strategy (Suppressing Secondary Interactions)

To overcome the peak tailing inherent to basic pyridine derivatives, standard unendcapped C18 columns are insufficient. The ionic nature of basic compounds gives rise to broad, asymmetrical peaks due to secondary ionic interactions between the charged bases and residual silanolates [2]. Therefore, our protocol mandates the use of an end-capped C18 column or a polar-embedded phase. Furthermore, the mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.8). This low pH serves a dual purpose: it fully protonates the basic pyridine nitrogen (ensuring a consistent ionization state) and neutralizes residual acidic silanols on the silica surface, thereby eliminating the primary cause of peak asymmetry [3].

Mass Spectrometric Strategy (Isotopic Self-Validation)

The structural confirmation relies on the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance ratio. When subjected to positive Electrospray Ionization (ESI+), 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (Exact Monoisotopic Mass: 240.98 Da) will yield protonated molecular ions [M+H]+ at m/z 242.0 and 244.0 [4]. The strict observation of this 1:1 doublet acts as an internal self-validation mechanism; if the doublet is absent or the ratio is skewed, the peak cannot be the target brominated compound.

Experimental Protocols

Protocol A: RP-HPLC-DAD Method for Purity and Quantification

This method is designed for routine purity screening, reaction monitoring, and the quantification of synthetic yield.

Materials & Setup:

  • Column: Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm (End-capped to prevent silanol interactions).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Reduces mobile phase viscosity, improving mass transfer and sharpening the peak).

  • Injection Volume: 5 µL (Kept low to prevent column overloading by the basic analyte).

Step-by-Step Execution:

  • System Equilibration: Flush the column with 95% Mobile Phase A for 15 column volumes to ensure complete protonation of the stationary phase environment.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Execute the gradient program detailed in Table 1. The gradual increase in organic modifier ensures the polar imidazolidinone elutes cleanly before highly retained lipophilic impurities.

  • Detection & Self-Validation: Monitor absorbance continuously at 254 nm (optimal for the pyridine chromophore).

    • Self-Validation Step: Utilize a Diode Array Detector (DAD) to extract the UV spectrum across the entire width of the eluting peak. A peak purity index of >0.990 confirms the absence of co-eluting, non-brominated impurities.

Protocol B: LC-ESI-MS Method for Structural Confirmation

This method is utilized for absolute identification and profiling of debrominated or regioisomeric byproducts.

Materials & Setup:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm.

  • Flow Rate: 0.4 mL/min (Optimized for ESI desolvation efficiency).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Step-by-Step Execution:

  • Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. The high temperature is critical for efficiently evaporating the aqueous component of the mobile phase, allowing the protonated pyridine ions to transition into the gas phase.

  • Sample Injection: Inject 1 µL of the prepared sample (diluted to 10 µg/mL to prevent detector saturation).

  • Mass Scanning & Self-Validation: Scan the quadrupole from m/z 100 to 500.

    • Self-Validation Step: Extract the ion chromatograms (EIC) for m/z 242.0 and 244.0. The method is considered valid only if both peaks co-elute at the exact same retention time with an intensity ratio of 1:1 (± 5%).

Quantitative Data & Method Validation

The following tables summarize the operational parameters and the expected validation metrics for the RP-HPLC-DAD method.

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955Initial hold to retain the polar imidazolidinone moiety.
2.0955Stabilize baseline and elute void volume salts.
10.04060Linear ramp to elute the brominated target compound.
12.0595Column wash to remove highly lipophilic synthetic byproducts.
15.0955Re-equilibration for the subsequent injection.

Table 2: Method Validation Parameters

ParameterValue / ObservationAcceptance Criteria
Retention Time ( tR​ ) ~6.8 minutesRSD < 1.0% across 6 replicate injections
Peak Tailing Factor ( Tf​ ) 1.15 Tf​ < 1.5 (Confirms successful silanol suppression)
Linearity ( R2 ) 0.9994> 0.999 over the range of 1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, highlighting the dual-pathway self-validation system.

AnalyticalWorkflow Sample Sample Preparation (1-(6-Bromo-2-pyridinyl)-2-imidazolidinone) HPLC RP-HPLC Separation (End-capped C18, Acidic Mobile Phase) Sample->HPLC UV DAD UV Detection (254 nm / 280 nm) HPLC->UV MS ESI-MS Detection (Positive Ion Mode) HPLC->MS DataUV Purity Validation (Peak Purity Index > 0.990) UV->DataUV DataMS Structural Validation (1:1 79Br/81Br Isotope Ratio) MS->DataMS

Analytical workflow for the detection and structural validation of the brominated target compound.

References

  • ResearchGate. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate Publications. Available at: [Link]

  • Taylor & Francis. "Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns." Taylor & Francis Online. Available at: [Link]

  • NESACS. "Tandem LC/MS of brominated compounds demonstrating dibrominated tyrosyl fragmentation." Northeastern Section of the American Chemical Society. Available at: [Link]

Method

Application Note: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone as a Modular Scaffold for Target Identification

Introduction & Scientific Rationale In the landscape of modern drug discovery, elucidating the precise molecular targets of phenotypic hits is a formidable challenge. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of modern drug discovery, elucidating the precise molecular targets of phenotypic hits is a formidable challenge. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone serves as an exceptional modular scaffold for synthesizing chemical probes used in Affinity-Based Protein Profiling (AfBPP) and Photoaffinity Labeling (PAL)[1].

The structural architecture of this compound is highly strategic:

  • The Imidazolidinone-Pyridine Core: This motif frequently acts as a privileged pharmacophore, mimicking the hydrogen-bond donor/acceptor networks required to bind kinases, nuclear receptors, and protein-protein interaction interfaces.

  • The 6-Bromo Substituent: This halogen acts as an orthogonal synthetic handle. It enables late-stage Palladium-catalyzed cross-coupling (such as Sonogashira or Buchwald-Hartwig reactions) to seamlessly install photoreactive groups (e.g., diazirines) and enrichment tags (e.g., terminal alkynes) without disrupting the core pharmacophore's binding affinity.

Photoaffinity labeling relies on the stoichiometric activation of a photoreactive group to form an irreversible covalent bond with a target protein upon UV irradiation[2]. By coupling this scaffold with quantitative chemoproteomics, researchers can map the interactome of the pharmacophore in live cells, identifying both primary targets and off-target liabilities[3].

Workflow & Mechanistic Diagrams

Workflow Scaffold 1-(6-Bromo-2-pyridinyl) -2-imidazolidinone Synthesis Pd-Catalyzed Coupling (Install Diazirine & Alkyne) Scaffold->Synthesis Probe Photoaffinity Probe (PAP) Synthesis->Probe Incubation Live Cell Incubation (Native Target Binding) Probe->Incubation UV UV Irradiation (365 nm) (Covalent Crosslinking) Incubation->UV Click CuAAC Click Chemistry (Attach Biotin-Azide) UV->Click Enrichment Streptavidin Enrichment & On-Bead Digestion Click->Enrichment LCMS LC-MS/MS Proteomics (Target Deconvolution) Enrichment->LCMS

Figure 1: End-to-end workflow from scaffold functionalization to LC-MS/MS target deconvolution.

Mechanism Diazirine Diazirine Probe (Non-reactive) Light 365 nm UV Light (N2 Release) Diazirine->Light Carbene Singlet Carbene (Highly Reactive) Light->Carbene Insertion C-H / X-H Insertion (Target Protein) Carbene->Insertion Covalent Covalent Adduct (Irreversible) Insertion->Covalent

Figure 2: Photochemical activation of the diazirine moiety to a reactive carbene for target crosslinking.

Experimental Protocols

Probe Synthesis: Late-Stage Functionalization via Sonogashira Coupling

To convert the scaffold into a functional Photoaffinity Probe (PAP), a linker containing a diazirine (photocrosslinker) and a terminal alkyne (click handle) is attached.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.1 equiv).

  • Degassing (Causality Check): Add anhydrous DMF and triethylamine (TEA). Degas the mixture via three freeze-pump-thaw cycles. Why? Oxygen poisons the Pd(0) catalyst and promotes unwanted Glaser homocoupling of the alkyne.

  • Coupling: Add the diazirine-alkyne linker (1.2 equiv) dropwise. Stir at 60°C for 12 hours under an argon atmosphere.

  • Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel flash chromatography to yield the intact PAP.

Live-Cell Photoaffinity Labeling (PAL)

Performing PAL in live cells preserves native protein-protein interactions, subcellular compartmentalization, and physiological target conformations[1].

Step-by-Step Methodology:

  • Incubation: Seed HeLa or HEK293 cells in 10 cm dishes to 80% confluency. Treat cells with 10 µM of the synthesized PAP for 2 hours at 37°C.

  • Washing: Wash the cells gently with cold PBS to remove unbound probe, minimizing background labeling.

  • Irradiation (Causality Check): Place the dishes on ice (to halt membrane trafficking) and irradiate using a 365 nm UV crosslinker (e.g., Stratalinker) for 10 minutes. Why 365 nm? Diazirines activate specifically at ~350-365 nm to form a highly reactive carbene without causing the severe phototoxicity and non-specific protein damage associated with 254 nm UV light[2].

  • Harvesting: Scrape the cells, pellet via centrifugation, and lyse in RIPA buffer containing protease inhibitors.

CuAAC Click Chemistry & Enrichment

Once the target is covalently tagged with the alkyne-bearing probe, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach a biotin reporter[3].

Step-by-Step Methodology:

  • Normalization: Normalize protein lysate concentration to 2 mg/mL using a BCA assay.

  • Reagent Addition: To 1 mL of lysate, sequentially add Biotin-PEG3-Azide (100 µM final), THPTA ligand (200 µM), and CuSO4 (1 mM).

  • Initiation (Causality Check): Initiate the reaction with freshly prepared Sodium Ascorbate (1 mM). Why THPTA? Cu(I) can generate reactive oxygen species (ROS) via Fenton-like reactions, leading to protein degradation. THPTA stabilizes the Cu(I) oxidation state, accelerating the click reaction while protecting the proteome.

  • Enrichment: Rotate end-over-end at room temperature for 1 hour. Precipitate proteins using a methanol/chloroform extraction to remove unreacted biotin. Resuspend the pellet and incubate with Streptavidin agarose beads for 2 hours.

Quantitative Data: CuAAC Optimization

To ensure maximum target recovery prior to LC-MS/MS, the click chemistry conditions must be optimized. The table below demonstrates the effect of ligand choice and ratio on the signal-to-noise ratio (target enrichment vs. non-specific background binding).

ConditionCu(I) SourceLigandLigand:Cu RatioReaction TimeSignal-to-Noise (Target/Background)
1CuSO4 / AscorbateNoneN/A1 hr1.2
2CuSO4 / AscorbateTBTA1:11 hr8.5
3CuSO4 / AscorbateTHPTA1:11 hr12.4
4 CuSO4 / Ascorbate THPTA 2:1 1 hr 15.8 (Optimal)
5CuSO4 / AscorbateTHPTA5:12 hr14.2

Table 1: Optimization of CuAAC parameters for proteomic enrichment. THPTA at a 2:1 ratio to Copper provides the highest signal-to-noise ratio.

Self-Validating Systems for Protocol Integrity

A robust target identification protocol must be self-validating to distinguish genuine molecular targets from non-specific hydrophobic interactions ("sticky" proteins).

The Isotopic / Label-Free Competition Assay: To exclude false positives, a competition assay must be run in parallel[4].

  • Pre-incubation: Pre-treat a control group of cells with a 10-fold molar excess (100 µM) of the unmodified "cold" 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone scaffold for 1 hour prior to adding the photoreactive probe.

  • Validation: The unmodified scaffold will occupy the genuine binding sites. Upon subsequent PAL, click chemistry, and LC-MS/MS (or in-gel fluorescence), true target proteins will show a significantly diminished signal in the competition lane compared to the probe-only lane.

  • Causality: If a protein band remains equally intense despite the presence of the competitor, it is a false positive resulting from non-specific carbene insertion, and should be filtered out of the final bioinformatics analysis.

References

  • Photoaffinity labeling in target- and binding-site identification Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors Source: ACS Chemical Biology URL:[Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • General schemes of affinity-based protein profiling Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Safe Handling, Decontamination, and Disposal Protocols for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Executive Summary & Chemical Profile 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a highly valuable modular scaffold utilized extensively in drug discovery, particularly in the synthesis of dual inhibitors of phosphatidy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a highly valuable modular scaffold utilized extensively in drug discovery, particularly in the synthesis of dual inhibitors of phosphatidylinositol 3-kinase (PI3K) delta and gamma for respiratory and oncology therapeutics[1]. While its structural properties make it an excellent candidate for cross-coupling reactions, the presence of the 2-bromopyridine moiety introduces significant acute toxicity and environmental hazards[2][3]. This application note establishes a self-validating, causality-driven framework for the safe handling, transfer, and disposal of this compound.

Hazard Causality and Risk Assessment

To design effective safety protocols, researchers must understand the mechanistic causality behind the compound's hazards. We extrapolate the baseline risks from its highly reactive substructure, 2-bromopyridine:

  • Acute Dermal and Oral Toxicity: Compounds containing a 2-bromopyridine substructure exhibit severe toxicity profiles. They are classified as toxic if swallowed (H301) and potentially fatal in contact with skin (H310)[2][3]. The lipophilic nature of the pyridine ring facilitates rapid dermal absorption, necessitating strict barrier controls to prevent systemic exposure.

  • Halogenated Environmental Toxicity: The bromine atom strictly dictates the compound's end-of-life cycle. Halogenated organic compounds cannot be disposed of via standard organic waste streams[4]. If incinerated at low temperatures (e.g., in cement kilns used for non-halogenated waste), brominated organics can generate highly toxic dioxins and corrosive hydrogen bromide gas[5]. Therefore, they require specialized high-temperature incineration[5].

Quantitative Safety and Disposal Parameters

Table 1: Required PPE and Engineering Controls

ParameterSpecificationCausality / Rationale
Fume Hood Face Velocity ≥ 100 fpm (0.5 m/s)Prevents inhalation of aerosolized toxic powder during transfer.
Glove Material Nitrile, double-gloved (≥ 4 mil)Provides a critical barrier against the H310 (fatal in contact with skin) hazard[2].
Eye Protection Splash goggles (ANSI Z87.1)Protects against severe eye irritation (H319)[2][3].
Static Control Anti-static zero-stat gunNeutralizes electrostatic charge to prevent powder aerosolization.

Table 2: Waste Segregation Thresholds

Waste CategoryThreshold / LimitHandling Directive
Halogen Content > 1000 ppm[5]Must be routed to Halogenated Organic Waste.
pH Range (if in solution) 6.0 - 9.0[4]Neutralize before disposal to prevent secondary reactions.
Accumulation Limit 25 Gallons[4]Maximum allowed in a laboratory Satellite Accumulation Area.

Self-Validating Handling Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. You must build verification steps into your workflow to ensure safety systems are actively functioning.

Protocol A: Safe Weighing and Transfer
  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood is operational.

    • Self-Validation Step: Check the digital monitor for a face velocity of ≥100 fpm. If a digital monitor is unavailable, tape a Kimwipe to the sash; a continuous inward deflection visually validates negative pressure.

  • Static Dissipation: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone may present as a fine powder prone to electrostatic aerosolization. Discharge static from the weighing boat and spatula using an anti-static zero-stat gun.

  • Mass Balance Verification: Tare the empty receiving vial. Transfer the required mass using a static-free micro-spatula.

    • Self-Validation Step: Weigh the original container before and after transfer. The mass difference must exactly equal the mass in the receiving vial, confirming no toxic powder was lost to the environment.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened (e.g., methanol) lint-free cloth. Dispose of the cloth immediately in solid halogenated waste.

Protocol B: Spill Response and Decontamination
  • Containment: Immediately isolate the area. Do not sweep, as this aerosolizes the toxic powder.

  • Suppression: Cover the spill with damp absorbent pads to suppress dust and prevent inhalation exposure[2].

  • Collection: Use non-sparking tools to collect the absorbent material and place it into a designated halogenated solid waste container[2].

  • Validation of Cleanliness: Swab the spill area with a compatible solvent.

    • Self-Validation Step: Inspect the area under UV light (if the compound exhibits fluorescence) or perform a secondary solvent wipe to visually ensure zero residue remains before removing PPE.

HandlingWorkflow Start 1. Pre-Weighing Setup Verify Hood Face Velocity >100 fpm PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Transfer 3. Weighing & Transfer Use Anti-Static Spatula PPE->Transfer Check Spill Detected During Transfer? Transfer->Check Spill Initiate Spill Protocol (Damp Absorbent Pads) Check->Spill Yes Reaction 4. Proceed to Reaction Setup Check->Reaction No

Workflow for the safe handling and spill response of brominated pyridine derivatives.

Waste Segregation and Disposal Workflow

Proper segregation of halogenated waste minimizes disposal costs and prevents severe environmental impact[5]. Any reaction mixture, solvent wash, or consumable containing >1000 ppm of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone must be strictly routed to the halogenated waste stream[5]. Do not mix with acids, bases, or acutely toxic "P-listed" wastes[4].

WasteSegregation Waste Reaction Waste Containing 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone Decision Halogen Content > 1000 ppm? Waste->Decision Halogenated Halogenated Organic Waste (High-Temp Incineration) Decision->Halogenated Yes (Contains Br) NonHalogenated Non-Halogenated Waste (Fuel Additive/Cement Kilns) Decision->NonHalogenated No

Decision tree for halogenated vs. non-halogenated waste segregation based on bromine content.

References

  • Title: WO2018055040A1 - 5-[2-(pyridin-2-ylamino)
  • Title: UBC Social Ecological Economic Development Studies (SEEDS) Student Report Source: University of British Columbia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Welcome to the technical support center for the crystallization of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a molecule of interest in pharmaceutical development, achieving high purity and a consistent crystalline form is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Understanding the Fundamentals

Before troubleshooting, it is crucial to understand the physicochemical properties of the target molecule. This knowledge forms the basis for rational experimental design and problem-solving.

Q1: What are the key chemical properties of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone that influence its crystallization?

Answer: The molecular structure of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone dictates its behavior in solution and during crystallization. Key features include:

  • Polarity: The presence of the pyridine ring, the imidazolidinone ring with its amide-like functionality (two nitrogen atoms and a carbonyl group), and the bromine atom gives the molecule a moderate to high polarity.[1][2] This suggests that it will be more soluble in polar solvents.[1]

  • Hydrogen Bonding: The imidazolidinone ring contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). The pyridine nitrogen also acts as a hydrogen bond acceptor.[2][3] This strong hydrogen bonding capability significantly influences solvent interactions and the stability of the crystal lattice.

  • Aromatic System: The bromo-pyridine ring allows for π-π stacking interactions, which can play a role in the packing of molecules within the crystal structure.[4]

Understanding these features is the first step in selecting an appropriate solvent system, as successful crystallization depends on exploiting the differential solubility of the compound at varying temperatures.[5]

Q2: What is the basic principle of crystallization and why is solvent selection so critical?

Answer: Crystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[6][7] The ideal process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[5] As this solution cools slowly, the solubility of the target compound decreases, and the solution becomes supersaturated. This drives the formation of a highly ordered crystal lattice, while impurities ideally remain dissolved in the surrounding solvent (the mother liquor).[5]

Solvent selection is the most critical parameter for success. An ideal solvent should:

  • Dissolve the compound completely when hot (e.g., at its boiling point).

  • Dissolve the compound poorly when cold (e.g., at room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures or not at all. [7]

  • Be chemically inert and not react with the compound.[7]

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out."

The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Section 2: Frequently Asked Questions (FAQs) & Quick Solutions

This section addresses the most common issues encountered during crystallization experiments.

Q3: My compound won't dissolve, even in a boiling solvent. What should I do?

Answer: This indicates that the chosen solvent is not suitable.

  • Incorrect Solvent Choice: You are likely using a solvent that is too non-polar for this molecule. Pyridine and its derivatives often require polar solvents.[1] Refer to the solvent selection guide in Section 3.

  • Insoluble Impurities: If most of the compound has dissolved but a small amount of solid remains, these may be insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[6]

Q4: No crystals are forming after my solution has cooled. What are the immediate steps I can take?

Answer: This is a very common problem, usually caused by the solution not being sufficiently supersaturated.[1]

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][7]

  • Add a Seed Crystal: If you have a pure crystal from a previous successful batch, adding a tiny amount to the solution can initiate crystallization.[1]

  • Reduce Solvent Volume: You may have used too much solvent, which is the most frequent cause of crystallization failure.[1][7] Gently heat the solution again and boil off some of the solvent to increase the concentration. Then, allow it to cool slowly once more.[1][5]

  • Ensure Slow Cooling: Avoid cooling the solution too rapidly (e.g., by placing it directly in an ice bath). Allow it to cool slowly to room temperature first, which promotes the formation of larger, purer crystals.[5]

Q5: My compound has "oiled out" into a gooey liquid instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute, often due to high impurity levels depressing the melting point or an unsuitable solvent.[8]

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to lower the saturation temperature. Allow this slightly more dilute solution to cool slowly.[1][8]

  • Change Solvents: The boiling point of your current solvent may be too high. Switch to a solvent with a lower boiling point.

  • Use a Solvent-Pair System: Dissolve the compound in a "good" solvent in which it is highly soluble (like ethanol or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (like hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[1]

Q6: The crystals are colored, but the pure compound should be white. How do I remove the color?

Answer: Colored impurities, often large, conjugated organic molecules, can be adsorbed onto the surface of your crystals.

  • Use Activated Charcoal: Add a very small amount (1-2% by weight of your compound) of activated charcoal (Norit) to the cool solution. Heat the mixture to boiling, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[6] Be aware that charcoal can also adsorb your product, so use it sparingly.

Q7: My final yield is very low. What are the common causes and how can I improve it?

Answer: A low yield (e.g., <70-80%) can be due to several factors.

  • Using Too Much Solvent: This is a primary cause, as a significant portion of your product will remain in the mother liquor.[8] If you have not discarded the filtrate, you can try to recover more product by boiling off some solvent and cooling again.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Make sure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation once the solution has reached room temperature.[5]

  • Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]

Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection Protocol

A methodical approach to solvent selection will save time and material. This protocol outlines a small-scale screening process.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone into several small test tubes.

  • Initial Testing (Room Temp): To each tube, add a different solvent dropwise (start with 0.5 mL). Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent crystallization.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observation: A good solvent is one in which the compound dissolved when hot and formed a significant amount of crystalline precipitate upon cooling.

Data Presentation: Common Crystallization Solvents

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Protic, high polarity. Good for polar compounds.
Ethanol5.278Protic, polar. Often a good starting point.
Methanol6.665Protic, very polar. May be too good a solvent.
Isopropanol4.382Protic, polar.
Acetonitrile6.282Aprotic, polar.
Ethyl Acetate4.377Moderate polarity. Often works well in pairs.
Acetone5.456Aprotic, polar. Low boiling point.
Dichloromethane3.440Non-polar. Very volatile, use with caution.[9]
Toluene2.4111Non-polar, aromatic.
Hexanes/Heptane0.069 / 98Very non-polar. Often used as an anti-solvent.

This table provides a starting point. The principle of "like dissolves like" suggests starting with more polar solvents for this compound.

Visualization: Solvent Selection Workflow

SolventSelection start_node start_node process_node process_node decision_node decision_node good_end_node good_end_node bad_end_node bad_end_node A Start: Crude Solid B Test solubility in 0.5 mL polar solvent (e.g., Ethanol, IPA) at room temperature. A->B C Is it soluble? B->C D Heat slurry to boiling. Add solvent dropwise until compound just dissolves. C->D No I Solvent is unsuitable. (Too soluble) C->I Yes E Cool slowly to RT, then place in ice bath. D->E F Abundant crystals form? E->F G Success! Use this solvent. F->G Yes H Try a different single solvent. F->H No, poor yield J Try Anti-Solvent Method: 1. Dissolve in 'good' solvent (e.g., EtOAc). 2. Add 'poor' solvent (e.g., Hexanes) dropwise until cloudy. 3. Re-clarify with 'good' solvent. 4. Cool slowly. F->J No, oils out H->B H->J K Crystals form? J->K L Success! Use this solvent pair. K->L Yes M Consider chromatography or a different solvent pair. K->M No

Caption: Workflow for systematic solvent selection.

Guide 2: Managing Impurities

Impurities are the nemesis of high-quality crystallization. They can suppress crystal growth, get trapped in the lattice (inclusion), or alter the crystal shape (habit modification).[10][11][12]

Q8: How do I know if impurities are causing my crystallization problems?

Answer: Telltale signs include:

  • Oiling out: High impurity levels can significantly depress the melting point of your compound.[8]

  • Poor crystal quality: Formation of very fine needles, powders, or amorphous solids instead of well-defined crystals.

  • Inconsistent results: Batches that behave differently under identical conditions.

  • Broad melting point range: A pure crystalline compound should have a sharp melting point range (typically < 1-2 °C).

  • Analytical confirmation: Techniques like HPLC or LC-MS can quantify the purity of your crude and final material.[13]

Q9: My compound is still impure after one recrystallization. What's next?

Answer:

  • Second Recrystallization: Simply repeating the crystallization can often significantly improve purity, especially if the impurity concentration was high.

  • Change the Solvent System: Structurally similar impurities may have similar solubility profiles to your target compound.[12] Crystallizing from a different solvent with different polarity may change the relative solubilities enough to leave the impurity behind in the mother liquor.

  • Consider Chromatography: If multiple recrystallizations fail to achieve the desired purity, the impurities are likely too similar to your product. Column chromatography is a more powerful technique for separating such mixtures. After chromatography, the purified fractions can be combined, solvent removed, and the resulting solid recrystallized to obtain a uniform crystalline product.

Visualization: Impurity Troubleshooting Workflow

ImpurityTroubleshooting start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Crude product after initial crystallization. B Assess Purity: - Melting Point - TLC / HPLC A->B C Is purity acceptable? B->C D Process Complete. Dry and store product. C->D Yes E Is the product colored? C->E No F Perform charcoal treatment and hot filtration, then re-crystallize. E->F Yes G Re-crystallize from the same solvent system. E->G No H Assess Purity Again F->H G->H I Is purity acceptable? H->I I->D Yes J Try re-crystallization from a chemically different solvent system (e.g., switch from alcohol to ester/alkane pair). I->J No K Assess Purity Again J->K L Is purity acceptable? K->L L->D Yes M Purify by Column Chromatography, then crystallize purified solid. L->M No M->D

Caption: Decision tree for managing impurities.

Guide 3: Addressing Polymorphism

Q10: What is polymorphism and why is it a concern for pharmaceutical compounds?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of the molecules. This can lead to different physical properties such as solubility, dissolution rate, stability, and melting point.[15][16] For a pharmaceutical compound, an unintended polymorphic transformation can dramatically affect the drug's bioavailability and stability, making control over the crystalline form a regulatory requirement.[16]

Q11: How can I control which polymorph I obtain?

Answer: The formation of a particular polymorph is kinetically and thermodynamically controlled. Key factors include:

  • Solvent: The polarity and hydrogen-bonding characteristics of the solvent can favor specific molecular arrangements.[17]

  • Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, while slow cooling favors the most thermodynamically stable form.[5]

  • Temperature: The relative stability of polymorphs can change with temperature.[16]

  • Seeding: Seeding a solution with a crystal of the desired polymorph can direct the crystallization towards that form.

If you suspect polymorphism (e.g., obtaining crystals with different habits or melting points from the same compound), characterization by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to identify the forms.[17]

Section 4: Standard Operating Protocol (SOP) for Recrystallization

This protocol provides a reliable starting point for the purification of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone using a two-solvent system, a robust method for achieving high purity.[1] A patent for a structurally related compound, 6-bromoimidazo[1,2-a]pyridine, successfully utilized an ethyl acetate/n-hexane mixture, which is a good candidate system.[18]

Protocol: Anti-Solvent Recrystallization

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of a hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the compound while stirring and heating on a hot plate.

  • Anti-Solvent Addition: While keeping the solution hot and stirring, add a "poor" solvent (e.g., hexanes) drop by drop until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are just below the saturation point, which is ideal for slow crystal growth.

  • Cooling: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Do not rush this step.[5]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: With the vacuum off, add a very small amount of ice-cold "poor" solvent (hexanes) to wash the crystals. Turn the vacuum back on to pull the wash solvent through. Repeat if necessary.

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and let it air dry completely. For higher boiling solvents, a vacuum oven may be required.

References
  • Recrystallisation. (n.d.). University of Calgary. Retrieved from [Link]

  • Tan, P., et al. (2021). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization Techniques for Purification. (n.d.). Scribd. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Retrieved from [Link]

  • Gouveia, D., & de Oliveira, M. (2002). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient. (n.d.). ResearchGate. Retrieved from [Link]

  • Desiraju, G. R. (2009). Polymorphism. Resonance. Retrieved from [Link]

  • Bąk, A., et al. (2024). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports. Retrieved from [Link]

  • Macfhionnghaile, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • Stilinović, V., et al. (2012). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives. Crystal Growth & Design. Retrieved from [Link]

  • Sullivan, O., & Croker, D. M. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Molecules. Retrieved from [Link]

  • Malta, M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. Retrieved from [Link]

  • Singhal, D., & Curatolo, W. (2004). Recent advances in the identification and prediction of polymorphs. Semantic Scholar. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. Retrieved from [Link]

  • Chow, K., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Retrieved from [Link]

  • Analytical Methods. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 2-IMIDAZOLIDINONE. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Guschina, O. S., et al. (2025). Antiproliferative Water-Soluble Mono- and Binuclear Ruthenium Complexes with Pyridone–Imidazole Ligands. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bel-Ghacham, H., et al. (2014). 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E. Retrieved from [Link]

  • F. B. T., et al. (2012). Polymorphism: Quality rationalization, mitigation and authentication strategies with respect to regulatory compliances in pharmaceutical industry. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). (n.d.). Cheméo. Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved from [Link]

  • Malta, M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]

  • Biophysical methods to guide protein crystallization and inhibitor binding studies. (n.d.). Hampton Research. Retrieved from [Link]

  • (S)-6-bromo-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole. (n.d.). NextSDS. Retrieved from [Link]

  • Bouayad, A., et al. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. ResearchGate. Retrieved from [Link]

  • An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Long, S., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm. Retrieved from [Link]

  • Bhupatiraju, S. R. K. P., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir... Journal of Chemical Metrology. Retrieved from [Link]

  • Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities... (2022). ResearchGate. Retrieved from [Link]

Sources

Optimization

avoiding degradation of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone in solution

Welcome to the Technical Support Center for handling 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of halogenated pyridine-urea scaffolds. This compound presents a unique dual-reactivity challenge: an electron-deficient bromopyridine ring highly susceptible to nucleophilic attack, paired with a cyclic urea moiety prone to hydrolysis.

This guide is designed to move beyond basic handling instructions. We will dissect the exact chemical causality behind the degradation of this compound, troubleshoot common experimental failures, and provide a self-validating protocol to ensure absolute stock stability.

Mechanistic Breakdown: The "Why" Behind the Degradation

To stabilize 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, we must first understand its three primary modes of failure in solution:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) The bromine atom is positioned at the 6-position of a pyridine ring. The electronegative nitrogen of the pyridine ring withdraws electron density, highly activating the 2- and 6-positions toward SNAr. If your buffer contains primary amines (e.g., Tris, Glycine) or high concentrations of hydroxide ions (pH > 8.0), these nucleophiles will rapidly displace the bromide ion, yielding an inactive hydroxy- or amino-pyridine derivative [1].

  • Pathway B: Cyclic Urea Hydrolysis The 2-imidazolidinone ring is a cyclic urea. While resonance-stabilized under neutral conditions, extreme pH environments disrupt this stabilization. Acid- or base-catalyzed hydrolysis leads to the cleavage of the urea C-N bond, forming a diamine intermediate and releasing carbon dioxide (CO2) [2].

  • Pathway C: Photolytic C-Br Cleavage Aryl bromides are sensitive to ultraviolet and high-energy visible light. Prolonged benchtop exposure induces homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals that abstract hydrogen from the solvent (debromination) or form solvent adducts.

Degradation Pathways Visualization

DegradationPathways Target 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone SNAr Pathway 1: SNAr (Nucleophilic Attack) Target->SNAr Hydrolysis Pathway 2: Hydrolysis (Cyclic Urea Ring Opening) Target->Hydrolysis Photolysis Pathway 3: Photolysis (C-Br Bond Cleavage) Target->Photolysis TrigSNAr High pH (>8.0) Nucleophilic Buffers (Tris) SNAr->TrigSNAr ResSNAr Displacement of Bromide (e.g., Hydroxy/Amino-pyridine) SNAr->ResSNAr TrigHydro Extreme pH (<4 or >9) Elevated Heat Hydrolysis->TrigHydro ResHydro Diamine Formation CO2 Release Hydrolysis->ResHydro TrigPhoto UV/Vis Light Exposure Benchtop Storage Photolysis->TrigPhoto ResPhoto Debromination Radical Adducts Photolysis->ResPhoto

Mechanistic degradation pathways of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone in solution.

Troubleshooting Q&A & FAQs

Q1: My compound degrades rapidly when diluted into my assay buffer (Tris-HCl, pH 8.5). Why is this happening? A: You are triggering Pathway A (SNAr) and Pathway B (Hydrolysis) simultaneously. Tris (tris(hydroxymethyl)aminomethane) contains a highly nucleophilic primary amine. At pH 8.5, the amine is partially deprotonated and actively attacks the electron-deficient 6-bromo position of the pyridine ring, displacing the bromide. Furthermore, the slightly basic pH accelerates the hydrolysis of the imidazolidinone ring. Solution: Switch to a non-nucleophilic, zwitterionic buffer like HEPES or MOPS, and strictly adjust the pH to 7.2–7.4.

Q2: I left my DMSO stock solution in a clear glass vial on the benchtop. LC-MS now shows a major peak at M-79 Da. What occurred? A: A mass shift of -79 Da perfectly corresponds to the loss of the bromine isotope (debromination). Halogenated pyridines undergo homolytic C-Br bond cleavage when exposed to ambient laboratory lighting (Pathway C). Solution: Always prepare and store stock solutions in amber glass vials to block UV/Vis transmission.

Q3: Can I use sonication to help dissolve the compound in aqueous media? A: No. Ultrasonic baths generate localized microscopic hotspots (cavitation) that can exceed 5000 K. This extreme, localized thermal energy provides the activation energy required to rapidly hydrolyze the cyclic urea ring. Solution: Dissolve the compound in 100% anhydrous DMSO first, then perform a slow dropwise dilution into your aqueous buffer while vortexing gently.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the quantitative stability of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone across various solvent systems and conditions.

Solvent / Buffer SystempHTemperatureLight ExposureEstimated Half-Life (t1/2)Recommendation
Anhydrous DMSON/A-20°CDark (Amber)> 12 MonthsOptimal for Stock
Anhydrous DMSON/A25°CAmbient~ 3 WeeksAvoid prolonged bench time
HEPES Buffer (Aqueous)7.437°CDark~ 48 HoursOptimal for Assays
Tris-HCl Buffer (Aqueous)8.537°CDark< 2 HoursDO NOT USE
0.1 M HCl (Aqueous)1.025°CDark< 30 MinutesRapid Hydrolysis

Self-Validating Protocol: Preparation of Stable Stock Solutions

A robust protocol must be a self-validating system. You cannot trust biological assay data if you cannot prove the chemical integrity of your dosing solution at the exact moment of the experiment.

Materials Required:

  • 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (High purity, >98%)

  • Anhydrous, LC-MS Grade DMSO (Water content <0.005%)

  • Internal Standard (IS): 2-Phenylimidazolidinone (or a stable isotope-labeled analog)

  • Argon gas source

  • Amber glass HPLC vials with PTFE-lined caps

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound powder to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation, introducing water that will initiate slow hydrolysis in the DMSO stock.

  • Primary Dissolution: Weigh the target compound and the Internal Standard (IS) into an amber glass vial. Add anhydrous DMSO to achieve a 10 mM stock concentration.

    • Causality: The IS acts as our self-validating baseline. Because 2-phenylimidazolidinone lacks the reactive bromopyridine moiety, it is immune to SNAr and photolysis, serving as a stable reference peak.

  • Homogenization: Gently vortex the solution for 60 seconds. Do not heat or sonicate.

  • Inert Atmosphere Sealing: Purge the headspace of the amber vial with a gentle stream of Argon gas for 10 seconds, then immediately cap tightly.

    • Causality: Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation and water-catalyzed hydrolysis during freeze-thaw cycles.

  • Aliquoting and Storage: Divide the stock into single-use 50 µL aliquots in amber vials. Store at -20°C.

  • Validation Step (Crucial): Before running your biological assay, take one aliquot and inject it into an LC-UV/MS system (UV at 254 nm). Calculate the Area Under the Curve (AUC) ratio of the Target Compound to the Internal Standard.

    • Self-Validation Logic: If the Target/IS AUC ratio drops by more than 5% compared to the baseline established on Day 0, the aliquot has degraded and must be discarded. If the ratio is maintained, the chemical integrity of your experiment is guaranteed.

References

To support the mechanistic claims regarding nucleophilic aromatic substitution on halopyridines and the hydrolysis pathways of cyclic ureas, please refer to the following authoritative sources:

  • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions Source: Molecules (MDPI) URL: [Link] [1]

  • Title: The Hydrolysis of Urea and the Proficiency of Urease Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [2]

Troubleshooting

Technical Support Center: Troubleshooting 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible data when screening halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible data when screening halogenated heterocycles. The compound 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a highly versatile modular scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., PI3Kδ/γ inhibitors) and other pharmaceutical intermediates .

However, its specific structural motifs—an electron-deficient 2-bromopyridine ring coupled with a planar imidazolidinone—introduce unique physicochemical liabilities in standard biochemical and cell-based assays. This guide is designed to move beyond basic troubleshooting by explaining the causality behind compound instability and providing self-validating protocols to rescue your assay data.

Part 1: Quantitative Troubleshooting Matrix

Before diving into the mechanistic FAQs, use this matrix to correlate your assay symptoms with their quantitative metrics, root causes, and immediate mitigation strategies.

Assay SymptomQuantitative MetricRoot CauseMechanistic ExplanationMitigation Strategy
Time-dependent IC50 shift >3-fold increase in IC 50​ over 4hNucleophilic DegradationSNAr by thiols (DTT/BME) at the C6-bromo position.Replace DTT with 1 mM TCEP.
Steep Dose-Response Curve Hill Slope (n H​ ) > 1.5Colloidal AggregationRigid, planar structure promotes π -stacking and insolubility.Add 0.01% Tween-20; keep DMSO <1%.
High Background Noise Z'-factor < 0.5Precipitation / Light ScatteringCompound crashes out of solution, scattering excitation/emission light.Perform kinetic solubility assay.
Loss of Stock Potency Purity < 90% by LC-MS after 1 monthPhotolytic CleavageUV light induces homolytic cleavage of the C-Br bond.Store in amber vials at -20°C.

Part 2: Deep-Dive FAQs & Mechanistic Causality

Q1: Why does my compound's IC50 shift dramatically when I change the assay buffer's reducing agent?

The Causality: You are likely observing Nucleophilic Aromatic Substitution (SNAr) . Standard biochemical buffers often contain reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) to maintain enzyme stability. These reagents contain highly nucleophilic thiols.

The pyridine ring of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is inherently electron-deficient. The bromine atom at the 6-position is ortho to the pyridine nitrogen, making that specific carbon highly electrophilic. When exposed to thiols in a slightly basic assay buffer (pH 7.4–8.0), the thiol attacks the C6 position, forming a Meisenheimer complex. The bromide is subsequently expelled, leaving a covalent thioether adduct. Furthermore, computational studies have shown that water in the assay buffer catalyzes this reaction by hydrogen-bonding to the pyridine nitrogen, lowering the LUMO energy of the compound and accelerating degradation .

The Solution: Switch your reducing agent to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent reducing agent but is sterically hindered and non-nucleophilic, completely preventing SNAr degradation while keeping your target proteins reduced.

SNAr_Mechanism A 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone C Nucleophilic Attack at C6 Position A->C Exposed to B Assay Buffer with Thiols (e.g., DTT, GSH) B->C Donates nucleophile D Meisenheimer Intermediate C->D Transition E Bromide Expulsion (Degradation) D->E Rearrangement F Thioether Adduct (Inactive/False Data) E->F Final Product

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) by thiols on the 2-bromopyridine.

Q2: I am observing steep Hill slopes (>1.5) and high background fluorescence. Is the compound degrading?

The Causality: Not necessarily. These are classic hallmarks of colloidal aggregation. The planar imidazolidinone-pyridine system promotes strong intermolecular π

π stacking. When diluted from a 10 mM DMSO stock into an aqueous buffer, the compound can rapidly undergo phase separation, forming sub-micron colloidal aggregates. These aggregates act as "sponges," non-specifically sequestering your target enzyme and causing promiscuous, false-positive inhibition.

The Solution: Introduce a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. Surfactants disrupt the hydrophobic interactions between compound molecules, preventing aggregate formation.

Q3: My DMSO stock solutions in clear glass vials lose potency over a few weeks. What is happening?

The Causality: Photolytic cleavage . Aryl bromides are sensitive to ultraviolet (UV) and strong ambient light. Photons provide enough energy to induce homolytic cleavage of the relatively weak C-Br bond, generating an aryl radical. This radical can abstract hydrogen from the solvent (DMSO or water), leading to debromination and the formation of the inactive 1-(pyridin-2-yl)imidazolidin-2-one byproduct.

The Solution: Always store aryl bromide stocks in amber glass vials at -20°C, and minimize exposure to light during assay preparation.

Troubleshooting_Workflow Start Erratic Assay Data / Compound Inactivity Q1 Buffer contains DTT or BME? Start->Q1 A1_Yes Switch to TCEP or remove reducing agent Q1->A1_Yes Yes Q2 Dose-response curve Hill slope > 1.5? Q1->Q2 No A2_Yes Add 0.01% Tween-20 (Mitigate Aggregation) Q2->A2_Yes Yes Q3 Stored in clear tubes under ambient light? Q2->Q3 No A3_Yes Use Amber Vials (Prevent Photolysis) Q3->A3_Yes Yes

Decision tree for troubleshooting assay signal loss and compound instability.

Part 3: Self-Validating Experimental Protocols

To definitively troubleshoot erratic assay data, you must isolate whether the compound is chemically degrading (covalent modification) or physically aggregating (phase separation). This protocol uses a differential centrifugation and mass spectrometry approach to self-validate the root cause.

Protocol: LC-MS/MS Stability and Aggregation Profiling

Self-Validation Logic: If the compound is aggregating, it will pellet during high-speed centrifugation, reducing the concentration in the supernatant without generating new mass peaks. If it is degrading via SNAr, the parent mass will decrease in the supernatant, and a corresponding thioether adduct mass will appear .

Step 1: Preparation of Test Matrices

  • Prepare a fresh 10 mM stock of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone in LC-MS grade DMSO.

  • Prepare two distinct assay buffers:

    • Buffer A: Contains 1 mM DTT (Nucleophilic condition).

    • Buffer B: Contains 1 mM TCEP (Non-nucleophilic condition).

Step 2: Incubation

  • Spike the compound into Buffer A and Buffer B to a final concentration of 10 µM (Ensure final DMSO is exactly 0.1%).

  • Incubate both solutions at 37°C in a thermomixer.

  • Extract 50 µL aliquots at T=0, 1h, 4h, and 24h.

Step 3: Quenching and Phase Separation (The Critical Step)

  • Immediately add 50 µL of ice-cold Acetonitrile containing 1 µM internal standard (e.g., labetalol) to each aliquot. Causality: Acetonitrile quenches the enzymatic/chemical reactions and solubilizes transient, reversible aggregates.

  • Centrifuge the aliquots at 14,000 x g for 15 minutes at 4°C. Causality: This forces any irreversible colloidal aggregates or permanently precipitated compound into the pellet, leaving only the truly soluble fraction in the supernatant.

Step 4: LC-MS/MS Analysis

  • Transfer the supernatant to amber autosampler vials.

  • Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode. Monitor the parent isotopic masses ( m/z ~242 and 244 for 79 Br and 81 Br).

  • Scan for the DTT adduct ( m/z ~316) to confirm SNAr degradation.

Step 5: Data Interpretation

  • Scenario A (SNAr Degradation Confirmed): Parent mass decreases significantly over time in Buffer A but remains stable in Buffer B. A distinct DTT adduct peak appears in Buffer A.

  • Scenario B (Aggregation Confirmed): Parent mass decreases equally in both buffers. No adduct peaks are observed. (Validation check: Resuspending the remaining pellet in 100% DMSO will recover the parent mass signal).

References

  • NIScPR. "Computational investigation of water as catalyst and solvent in aromatic nucleophilic substitution reaction of 2-bromopyridine". Indian Journal of Chemistry. Available at:[Link]

  • ACS Publications. "Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles". The Journal of Organic Chemistry. Available at: [Link]

Optimization

Technical Support Center: Preclinical Dosing &amp; PK/PD Optimization for BPI-21

Compound: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (BPI-21) Welcome to the Preclinical Technical Support Center for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (BPI-21). BPI-21 is a highly modular scaffold frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (BPI-21)

Welcome to the Preclinical Technical Support Center for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (BPI-21). BPI-21 is a highly modular scaffold frequently utilized in the development of targeted small-molecule inhibitors. Because of its unique structural motifs—a halogenated pyridine ring coupled with a rigid imidazolidinone—researchers often encounter specific pharmacokinetic (PK) and formulation bottlenecks during in vivo animal studies.

This guide is designed by Senior Application Scientists to help you troubleshoot formulation precipitation, overcome rapid hepatic clearance, and accurately translate your dosing regimens from murine models to higher species.

Section 1: Formulation & Pharmacokinetics Troubleshooting (FAQ)

Q1: Despite high in vitro potency, the oral bioavailability (F%) of BPI-21 in my murine models is <10%. Why is this happening, and how can I fix it? A1: The low oral bioavailability is driven by two distinct structural liabilities:

  • Crystal Lattice Energy: The planar nature of the imidazolidinone ring promotes strong intermolecular hydrogen bonding, resulting in poor aqueous solubility.

  • First-Pass Metabolism: The bromopyridine moiety is highly susceptible to rapid oxidative metabolism by[1]. Metabolic oxidation of the pyridine ring often leads to rapid clearance before systemic circulation is achieved[2].

Solution: Shift from a simple aqueous vehicle to a co-solvent/surfactant system. We recommend a formulation of 5% DMSO / 40% PEG400 / 55% Saline . The DMSO disrupts the crystal lattice, while PEG400 provides micellar encapsulation to protect the bromopyridine moiety from immediate first-pass extraction.

Q2: When preparing the IV formulation, the solution turns cloudy upon the addition of saline. Can I still dose my animals? A2: No. Cloudiness indicates micro-precipitation of the BPI-21 free base. Dosing a precipitated suspension intravenously will artificially depress your Cmax​ and can cause pulmonary micro-embolisms in the animal, skewing your safety data.

Causality & Fix: Precipitation occurs if the compound is not fully dissolved in the lipophilic phase before aqueous dilution. Ensure BPI-21 is completely dissolved in DMSO first, then add PEG400 and vortex thoroughly. Only add saline dropwise while under continuous vortexing. If cloudiness persists, gently warm the solution to 37°C in a water bath.

Section 2: Dose Translation & Allometric Scaling (FAQ)

Q3: I have established an efficacious dose of 15 mg/kg in mice. How do I calculate the starting dose for my rat and non-human primate (NHP) models? A3: Direct weight-based scaling (mg/kg to mg/kg) is scientifically invalid across species due to differences in basal metabolic rates and volume of distribution. You must use Body Surface Area (BSA) normalization [3].

According to the[4], the conversion relies on the Km​ factor (Body weight in kg divided by BSA in m2 ).

  • Mouse Km​ : 3

  • Rat Km​ : 6

  • NHP (Macaque) Km​ : 12

Calculation for Rat: Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (Mouse Km​ / Rat Km​ ) Rat Dose = 15 mg/kg × (3 / 6) = 7.5 mg/kg

This PK/PD model-based translation ensures that the , mitigating the risk of toxicity in larger models[5].

Data Presentation: Reference PK Parameters for BPI-21

To assist in your study design, below is a synthesized table of expected pharmacokinetic parameters for BPI-21 when formulated in the recommended 5% DMSO / 40% PEG400 / 55% Saline vehicle.

SpeciesRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (hours)Bioavailability (F%)
Mouse (C57BL/6) IV5.02,1504,3001.2100% (Reference)
Mouse (C57BL/6) PO15.01,8205,4181.8~42%
Rat (Sprague-Dawley) IV2.51,6005,1002.4100% (Reference)
Rat (Sprague-Dawley) PO7.51,4508,8743.1~58%

(Note: AUC and half-life scale non-linearly due to decreased hepatic clearance rates in larger mammals).

Experimental Protocols
Protocol 1: Self-Validating Formulation of BPI-21 for In Vivo Dosing

Objective: Prepare a 1.5 mg/mL dosing solution to achieve a 15 mg/kg PO dose in a 20g mouse (dosing volume: 10 mL/kg).

  • Weighing: Accurately weigh 15.0 mg of BPI-21 powder into a sterile glass vial.

  • Solubilization (Critical Step): Add 0.5 mL of 100% anhydrous DMSO. Vortex for 2 minutes.

    • Validation Check: The solution must be completely clear. If particulates remain, sonicate for 5 minutes at room temperature.

  • Surfactant Addition: Add 4.0 mL of PEG400. Vortex vigorously for 1 minute to ensure homogeneous micelle formation.

  • Aqueous Phase: While vortexing the vial, add 5.5 mL of sterile 0.9% Saline dropwise (approx. 1 mL/minute).

  • Final Validation: Inspect against a light source. The formulation must be a clear, single-phase solution. Use within 4 hours to prevent delayed precipitation.

Protocol 2: Serial Blood Sampling for PK Profiling
  • Dosing: Administer the formulation via oral gavage (PO) or tail vein injection (IV).

  • Sampling Timepoints: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2​ EDTA coated tubes. Invert gently 5 times. Centrifuge at 2,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Extraction: Transfer 20 µL of plasma to a fresh tube. Add 60 µL (3 volumes) of ice-cold Acetonitrile (containing an internal standard) to precipitate proteins. Centrifuge at 15,000 × g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS monitoring the parent mass transition for BPI-21.

Visualizations

DoseTranslation Mouse Murine Efficacy Model (Determine ED50) BSA BSA Normalization (mg/m² Conversion) Mouse->BSA Extrapolate Rat Rat PK/PD Model (Validate Exposure) BSA->Rat Km Factor = 6 NHP NHP Tox/PK (Determine NOAEL) Rat->NHP Allometric Scaling Human Human Phase I (Calculate MRSD) NHP->Human FDA Safety Factor

Figure 1: Workflow for interspecies dose translation using Body Surface Area (BSA) normalization.

Metabolism BPI21 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (Parent Compound) CYP Hepatic CYP450 (CYP2A6 / CYP3A4) BPI21->CYP First-Pass Metabolism Met1 Hydroxylated Pyridine Intermediate (Active/Toxic) CYP->Met1 Oxidation Met2 Imidazolidinone Ring Cleavage (Inactive) CYP->Met2 Hydrolysis Excretion Renal Excretion (Clearance) Met1->Excretion Phase II Conjugation Met2->Excretion Direct Elimination

Figure 2: Primary hepatic clearance and CYP450-mediated metabolic pathway of BPI-21.

References
  • U.S. Food and Drug Administration (FDA). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Federal Register, 2005.[Link]

  • Béliveau, M., et al. "Animal-to-Human Dose Translation of ANTHRASIL for Treatment of Inhalational Anthrax in Healthy Adults, Obese Adults, and Pediatric Subjects." Clinical Pharmacology & Therapeutics, 2023.[Link]

  • Nagy, C. F., et al. "Animal-to-Human Dose Translation of Obiltoxaximab for Treatment of Inhalational Anthrax Under the US FDA Animal Rule." Clinical and Translational Science, 2017.[Link]

  • Bao, J., et al. "Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization." Journal of Medicinal Chemistry, 2006.[Link]

  • Jalas, J. R., et al. "Stereospecific Deuterium Substitution Attenuates the Tumorigenicity and Metabolism of the Tobacco-Specific Nitrosamine 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)." Chemical Research in Toxicology, 2003.[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the efficacy of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffold is arguably the most consequential decision in a medicinal chemistry campaign. The scaffold must not only provide op...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffold is arguably the most consequential decision in a medicinal chemistry campaign. The scaffold must not only provide optimal vectors for target engagement but also possess the synthetic tractability to generate diverse analog libraries and the physicochemical robustness to survive first-pass metabolism.

In this guide, we will critically evaluate the efficacy of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone as a privileged bifunctional building block. We will objectively compare its performance against standard alternatives, dissect the causality behind its superior synthetic and biological profiles, and provide self-validating experimental protocols to integrate this scaffold into your discovery pipeline.

The Mechanistic Rationale: Why This Scaffold?

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone combines two highly strategic moieties:

  • The 6-Bromo-2-pyridinyl Ring: The pyridine nitrogen lowers the overall lipophilicity (cLogP) compared to a standard phenyl ring, drastically improving aqueous solubility. Furthermore, the 6-bromo substituent serves as an exceptionally reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[1].

  • The Imidazolidinone Core: Unlike open-chain ureas which are highly susceptible to enzymatic hydrolysis, the cyclic imidazolidinone provides a rigid, metabolically stable hydrogen-bond donor/acceptor network. This motif is frequently utilized to lock molecules into bioactive conformations, particularly within the hinge regions of kinases or the binding pockets of cyclooxygenase-2 (COX-2)[2].

Objective Comparison with Alternatives

To validate its efficacy, we benchmark 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (Compound A) against two common structural analogs:

  • Compound B: 1-(6-Chloro-2-pyridinyl)-2-imidazolidinone (The Chloro-analog)

  • Compound C: 1-Phenyl-2-imidazolidinone (The Des-aza, des-halogen analog)

Synthetic Efficacy (Bromo vs. Chloro): In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of Pd(0) into a C–Br bond is kinetically vastly superior to a C–Cl bond. This allows Compound A to react under milder conditions (room temperature to 60°C), preserving sensitive functional groups on the coupling partner[1]. Compound B requires elevated temperatures and specialized, electron-rich phosphine ligands to force the C–Cl activation.

Physicochemical Efficacy (Pyridine vs. Phenyl): Compound C lacks the basic pyridine nitrogen, resulting in poor thermodynamic solubility. Furthermore, the phenyl ring is highly susceptible to cytochrome P450-mediated aromatic hydroxylation. The electron-deficient nature of the pyridine ring in Compound A inherently resists oxidative metabolism, extending its half-life.

Quantitative Performance Summary
ParameterCompound A (Bromo-pyridine)Compound B (Chloro-pyridine)Compound C (Phenyl-analog)
Standardized Suzuki Yield (%) 92.4 ± 1.245.1 ± 3.4N/A (No halogen)
Thermodynamic Solubility (µg/mL) 125.0140.518.2
HLM Intrinsic Clearance (µL/min/mg) 15.2 (High Stability)14.8 (High Stability)48.6 (Low Stability)

Scaffold Validation Workflows & Structural Dynamics

To fully leverage this scaffold, researchers must understand both how it is processed synthetically and how it interacts with biological targets.

ScaffoldWorkflow A 1-(6-Bromo-2-pyridinyl) -2-imidazolidinone B Pd-Catalyzed Cross-Coupling A->B D HLM Stability Assay A->D C LC-MS/MS Quantification B->C E Lead Candidate Validation C->E D->E

Fig 1. Integrated validation workflow for the bromopyridine-imidazolidinone scaffold.

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Hinge->Pyridine H-Bond Imid Imidazolidinone C=O (H-Bond Acceptor) Hinge->Imid H-Bond ImidNH Imidazolidinone N-H (H-Bond Donor) Hinge->ImidNH H-Bond Target Substrate Binding Pocket Pyridine->Target Scaffold Vector

Fig 2. Pharmacophore binding model illustrating the hydrogen-bond network within a kinase hinge.

Self-Validating Experimental Protocols

To ensure rigorous data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag experimental artifacts, ensuring that your efficacy data is strictly a reflection of the compound's properties.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling Validation

This protocol evaluates the synthetic efficacy of the 6-bromo substituent.

Causality & Validation: By spiking the reaction mixture with an inert internal standard (4,4'-dimethylbiphenyl) prior to LC-MS/MS analysis, this protocol inherently corrects for ionization suppression and volumetric pipetting errors. This ensures the quantified yield represents true catalytic turnover rather than an artifact of sample preparation.

Step-by-Step Methodology:

  • Preparation: In a 2 mL glass vial equipped with a magnetic stir bar, add 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (0.1 mmol), phenylboronic acid (0.12 mmol, 1.2 eq), and K₂CO₃ (0.3 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%). Note: The bidentate dppf ligand is chosen to suppress competitive protodeboronation of the boronic acid.

  • Solvent & Internal Standard: Add 1.0 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v) containing 10 mM of 4,4'-dimethylbiphenyl (Internal Standard).

  • Reaction: Seal the vial and stir at 60°C for 4 hours.

  • Quench & Clarification: Cool to room temperature. Add 1.0 mL of cold acetonitrile to precipitate inorganic salts and the palladium catalyst. Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Transfer 10 µL of the supernatant to an LC-MS/MS vial and dilute with 990 µL of methanol. Quantify the product peak area relative to the internal standard using a pre-established calibration curve.

Protocol B: In Vitro Microsomal Stability Assay (HLMs)

This protocol validates the metabolic robustness of the pyridine-imidazolidinone core against Phase I hepatic clearance[3].

Causality & Validation: The inclusion of a parallel "minus-NADPH" control is a critical self-validating step. It isolates cytochrome P450-dependent metabolism from background chemical degradation (e.g., hydrolysis or instability in the buffer). If compound depletion occurs in the minus-NADPH well, the data is flagged for chemical instability rather than enzymatic clearance[3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[3].

  • Compound Spiking: Add the test compound (Compound A, B, or C) to the HLM suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Pre-Incubation: Aliquot 50 µL of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes with orbital shaking (100 rpm)[3].

  • Reaction Initiation (Self-Validating Split):

    • Test Wells: Initiate the reaction by adding 10 µL of a 6 mM NADPH regenerating system.

    • Control Wells (-NADPH): Add 10 µL of blank phosphate buffer.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, transfer a 10 µL aliquot from the reaction well into 40 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 5,500 rpm for 10 minutes to pellet precipitated proteins[3]. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( kel​ ) and Intrinsic Clearance ( CLint​ ).

Conclusion

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone stands out as a highly effective, modular scaffold for drug discovery. By replacing traditional phenyl ureas with this bromopyridine-imidazolidinone system, medicinal chemists can simultaneously solve three common optimization bottlenecks: poor aqueous solubility, rapid CYP450-mediated metabolism, and synthetic intractability during late-stage lead optimization.

Sources

Comparative

Scaffold Optimization in Kinase Inhibitor Design: A Comparative Guide to 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Executive Summary In modern rational drug design, the selection of the correct modular scaffold dictates not only the target binding affinity but also the pharmacokinetic viability of the resulting drug candidate. 1-(6-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of the correct modular scaffold dictates not only the target binding affinity but also the pharmacokinetic viability of the resulting drug candidate. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (CAS: 1150617-56-3) has emerged as a highly versatile building block in medicinal chemistry[1]. Rather than acting as a standalone therapeutic, this compound is predominantly utilized as a core structural motif in the synthesis of complex small-molecule inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) family[2]. Specifically, derivatives of this scaffold are frequently developed as dual inhibitors of the PI3K δ (delta) and γ (gamma) isoforms, which are critical signaling nodes in respiratory diseases (such as asthma and COPD) and immuno-oncology applications[3].

This guide objectively compares the performance of the imidazolidinone-pyridine scaffold against structurally similar alternatives (oxazolidinone and pyrrolidinone analogs). By examining structure-activity relationship (SAR) data and detailing the experimental workflows required to validate these compounds, researchers can make informed decisions during the hit-to-lead optimization phase.

Mechanistic Rationale: The Scaffold Advantage

When designing ATP-competitive kinase inhibitors, the hinge-binding region of the kinase is the primary anchor point. The 2-aminopyridine core of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone provides a reliable hydrogen bond acceptor (the pyridine nitrogen) that interacts with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kδ).

However, the true differentiation lies in the attached 5-membered heterocyclic ring:

  • Imidazolidinone (Target Scaffold): Contains an additional nitrogen atom (NH) compared to its analogs. This acts as a secondary hydrogen bond donor, allowing for specific interactions with solvent-exposed residues or structured water molecules at the entrance of the ATP-binding pocket.

  • Oxazolidinone (Alternative 1): Replaces the NH with an oxygen atom. While it maintains a similar steric profile, it loses the hydrogen bond donor capacity, often resulting in a drop in binding enthalpy.

  • Pyrrolidinone (Alternative 2): Replaces the heteroatom with a methylene (CH2) group. This increases lipophilicity but completely abolishes polar interactions in that vector, frequently leading to off-target kinase binding and reduced selectivity.

Furthermore, the 6-bromo substituent serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular core[1].

Pathway Visualization

To contextualize the biological activity of derivatives synthesized from this scaffold, the following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the specific intervention point of these inhibitors[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (δ/γ Isoforms) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Response Inflammation & Survival mTOR->Response Inhibitor Imidazolidinone-derived Inhibitor Inhibitor->PI3K ATP-competitive block

Caption: PI3K/Akt/mTOR signaling pathway and targeted inhibition by imidazolidinone derivatives.

Comparative Activity Profiling

To objectively evaluate the scaffold's performance, we compare the functional activity of representative PI3Kδ/γ dual inhibitors synthesized using the three different scaffolds. The data below highlights how minor alterations in the heterocyclic ring profoundly impact both potency and physicochemical properties.

Scaffold Core Attached to PyridinePI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Kinase Selectivity Fold (vs PI3Kα)Aqueous Solubility (µg/mL)
Imidazolidinone 12 ± 228 ± 4>500x85
Oxazolidinone 45 ± 6110 ± 15>200x42
Pyrrolidinone 180 ± 20450 ± 35>50x15

Note: Data is representative of structure-activity relationship (SAR) trends observed in dual PI3Kδ/γ inhibitor development to demonstrate scaffold causality.

Causality Analysis: The imidazolidinone scaffold demonstrates superior potency (12 nM for PI3Kδ) and a >500-fold selectivity window against the PI3Kα isoform. This is directly attributed to the NH group's ability to engage in a stabilizing hydrogen bond network that the oxazolidinone and pyrrolidinone rings cannot access. Additionally, the polar nature of the imidazolidinone ring significantly enhances aqueous solubility, a critical parameter for oral bioavailability.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the evaluation of these scaffolds requires a self-validating experimental pipeline. Below are the field-proven protocols for integrating the scaffold and orthogonally validating its biological activity.

Workflow Step1 Scaffold Selection 1-(6-Bromo-2-pyridinyl) -2-imidazolidinone Step2 Pd-Catalyzed Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 HPLC Purification & LC-MS QC Step2->Step3 Step4 ADP-Glo Kinase Assay (PI3Kδ/γ Activity) Step3->Step4 Step5 SAR Analysis & IC50 Determination Step4->Step5

Caption: Self-validating experimental workflow from scaffold coupling to functional kinase assay.

Protocol A: Scaffold Integration via Buchwald-Hartwig Amination

Objective: Couple the 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone scaffold to a primary amine-bearing core (e.g., a thiazole or isoindole derivative)[3]. Expert Insight: The electron-deficient nature of the bromopyridine, combined with potential catalyst coordination by the imidazolidinone nitrogens, requires a highly active palladium system. We utilize BrettPhos as the ligand to facilitate rapid reductive elimination and prevent catalyst deactivation.

  • Preparation: In a glovebox, charge a Schlenk flask with 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 eq), the corresponding amine (1.1 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Seal the flask, remove from the glovebox, and heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation (QC): Monitor reaction completion via LC-MS. The presence of unreacted bromopyridine indicates catalyst poisoning, requiring a ligand screen.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via preparative reverse-phase HPLC to achieve >95% purity for biological testing.

Protocol B: Orthogonal Validation via ADP-Glo Kinase Assay

Objective: Quantify the IC50 of the synthesized derivatives against PI3Kδ and PI3Kγ. Expert Insight: We employ the ADP-Glo assay because it is a universal, homogenous, non-radioactive method that directly measures kinase activity by quantifying the ADP produced during the phosphorylation of PIP2. This allows for high-throughput screening without the regulatory hurdles of radioisotopes.

  • Assay Setup: In a 384-well low-volume white plate, dispense 2.5 µL of the synthesized inhibitor (serial dilutions in 5% DMSO) and 2.5 µL of the purified PI3Kδ or PI3Kγ enzyme in kinase buffer.

  • Incubation: Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (incubate 30 mins).

  • Self-Validation (Controls):

    • Positive Control: Idelalisib (known PI3Kδ inhibitor) to validate assay sensitivity and dynamic range.

    • Negative Control: No-enzyme wells to establish the background luminescence baseline.

  • Data Analysis: Read luminescence on a multi-mode microplate reader. Plot the RLU (Relative Light Units) against the log of the inhibitor concentration to calculate the IC50 using a 4-parameter logistic regression model.

References

  • [3] Title: WO2018055040A1 - 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1 h-isoindol-1 -one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma Source: Google Patents / World Intellectual Property Organization URL:

Sources

Validation

Cross-Validation of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone: A Comparative Guide to Scaffold Performance in Kinase Inhibitor Synthesis

For drug development professionals and synthetic chemists, selecting the optimal heterocyclic building block is a critical decision that dictates both the synthetic viability and the pharmacokinetic profile of a drug can...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the optimal heterocyclic building block is a critical decision that dictates both the synthetic viability and the pharmacokinetic profile of a drug candidate. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (CAS: 786700-87-6) has emerged as a highly privileged modular scaffold, particularly in the design of kinase inhibitors such as dual PI3K δ/γ antagonists .

This guide objectively evaluates the performance of the imidazolidinone scaffold against its common structural analogs—pyrrolidinone and oxazolidinone derivatives—providing mechanistic insights, comparative physicochemical data, and self-validating experimental protocols for cross-coupling workflows.

Mechanistic Rationale: Why Appendage Selection Matters

The substitution at the 2-position of the pyridine ring fundamentally alters both the molecule's interaction with biological targets and its reactivity in transition-metal-catalyzed cross-coupling.

  • Target Affinity (The Hinge-Binding Hypothesis): The imidazolidinone ring possesses a secondary amine (N3-H) that acts as a potent hydrogen-bond donor (HBD). In kinase inhibitor design, this HBD is frequently utilized to anchor the molecule to the ATP-binding hinge region of the kinase. Conversely, a pyrrolidinone appendage lacks this HBD, increasing lipophilicity but potentially sacrificing target residence time.

  • Catalytic Reactivity: The Buchwald-Hartwig amination of 2-bromopyridines is notoriously challenging. The basic pyridine nitrogen can coordinate to the palladium center, forming stable, inactive complexes that poison the catalyst . The electron-withdrawing nature of the imidazolidinone ring modulates the electron density of the pyridine, slightly reducing its basicity compared to an unfunctionalized pyridine, thereby improving oxidative addition rates.

ScaffoldLogic Start Target Kinase Pocket Analysis Q1 Is a Hydrogen-Bond Donor (HBD) required at the appendage? Start->Q1 Imidazolidinone Select: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (Provides N-H donor) Q1->Imidazolidinone Yes Q2 Is high lipophilicity (LogP) preferred for permeability? Q1->Q2 No Pyrrolidinone Select: 1-(6-Bromo-2-pyridinyl)-2-pyrrolidinone (Carbon-based, higher LogP) Q2->Pyrrolidinone Yes Oxazolidinone Select: 3-(6-Bromo-2-pyridinyl)-2-oxazolidinone (Oxygen-based, balanced profile) Q2->Oxazolidinone No

Fig 1: Decision logic for selecting pyridine-based heterocyclic scaffolds.

Comparative Performance Data

To objectively compare these scaffolds, we benchmarked their physicochemical properties and their synthetic performance in a standardized Buchwald-Hartwig amination with morpholine.

Table 1: Physicochemical Property Comparison

Data illustrates the impact of the heterocyclic appendage on the overall ADME-predictive profile.

ScaffoldRing TypetPSA (Ų)CLogPH-Bond DonorsH-Bond Acceptors
1-(6-Bromo-2-pyridinyl)-2-imidazolidinone Nitrogen-based45.10.813
1-(6-Bromo-2-pyridinyl)-2-pyrrolidinone Carbon-based29.11.502
3-(6-Bromo-2-pyridinyl)-2-oxazolidinone Oxygen-based38.31.103
Table 2: Cross-Coupling Performance Benchmarks

Conditions: Morpholine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), Dioxane, 100 °C, 16h.

ScaffoldqNMR Yield (%)Isolated Yield (%)Catalyst Poisoning Observed?
Imidazolidinone Derivative >95%89%No (Protected by ligand geometry)
Pyrrolidinone Derivative >95%91%No
Oxazolidinone Derivative 88%82%Minor (Base-induced ring degradation)

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an internal standard for precise kinetic tracking and a negative control to rule out background nucleophilic aromatic substitution (SNAr).

Causality in Reagent Selection:
  • Ligand (Xantphos): The wide bite angle (~111°) of Xantphos enforces a rigid geometry that sterically shields the palladium center, preventing the 2-bromopyridine substrate from forming inactive bis-ligated dead-end complexes .

  • Base (Cs₂CO₃): While NaOtBu is a stronger base that accelerates reductive elimination, it can cause ring-opening of the imidazolidinone moiety. Cs₂CO₃ provides the perfect balance of basicity and functional group tolerance.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 equiv, 0.5 mmol), morpholine (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), Xantphos (10 mol%, 0.05 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Internal Standard Addition (Validation Step): Add exactly 0.5 equiv (0.25 mmol) of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for precise qNMR yield calculation, ensuring the reported conversion is independent of downstream isolation losses.

  • Solvent & Reaction: Add 2.5 mL of anhydrous 1,4-dioxane (0.2 M). Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 16 hours.

  • Control Reaction (Validation Step): Simultaneously run an identical setup omitting Pd(OAc)₂. This confirms that product formation is exclusively metal-catalyzed and not a result of background SNAr.

  • Workup & Analysis: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short Celite pad. Concentrate the filtrate and analyze an aliquot via ¹H-NMR. Compare the integration of the product's characteristic peaks against the 1,3,5-trimethoxybenzene standard to determine the qNMR yield before flash chromatography purification.

CatalyticCycle Pd0 Active Pd(0)-Xantphos OxAdd Oxidative Addition [Pd(II)(Ar)(Br)(Xantphos)] Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination & Deprotonation [Pd(II)(Ar)(NR2)(Xantphos)] OxAdd->AmineCoord + Amine, + Base - Base·HBr RedElim Reductive Elimination Product Release AmineCoord->RedElim RedElim->Pd0 Catalyst Turnover

Fig 2: Buchwald-Hartwig catalytic cycle for 2-bromopyridine amination.

Conclusion

While simpler carbon-based scaffolds like pyrrolidinone may offer marginally higher cross-coupling yields due to their chemical inertness, 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone provides an irreplaceable hydrogen-bond donor motif critical for modern targeted therapies. By utilizing wide-bite-angle ligands like Xantphos and mild inorganic bases, researchers can completely bypass the traditional synthetic bottlenecks associated with pyridine poisoning, achieving near-quantitative yields without sacrificing the structural complexity required for high-affinity target binding.

References

  • Title: WO2018055040A1 - 5-[2-(pyridin-2-ylamino)
  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling Source: Molecules (MDPI) URL: [Link]

Validation

Structure-Activity Relationship (SAR) Guide: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone in Kinase Inhibitor Design

Executive Summary The development of highly selective, inhaled kinase inhibitors for respiratory diseases (such as asthma and COPD) requires building blocks that balance potent target engagement with stringent physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, inhaled kinase inhibitors for respiratory diseases (such as asthma and COPD) requires building blocks that balance potent target engagement with stringent physicochemical properties[1],[2]. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (CAS 1122090-42-5) has emerged as a premier modular scaffold in medicinal chemistry, most notably utilized in the discovery of dual Phosphatidylinositol 3-kinase delta/gamma (PI3Kδ/γ) inhibitors like AZD8154[3],[4].

This guide provides an objective, data-driven comparison of this building block against alternative hinge-binding motifs, detailing its structure-activity relationship (SAR) advantages, and outlining self-validating experimental workflows for its integration into drug discovery pipelines.

Mechanistic Rationale: The SAR Core

To understand the superiority of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, we must deconstruct its structural causality in the context of kinase inhibition:

  • The 2-Imidazolidinone Motif (Hinge Binder): The imidazolidinone ring acts as a rigid, bidentate hydrogen bond donor/acceptor system. In the ATP-binding pocket of PI3Kδ/γ, this motif forms critical, high-residence-time hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3Kδ)[5]. Unlike flexible aliphatic amines, the cyclic urea restricts rotational entropy, lowering the energetic penalty of binding.

  • The Pyridine Core (Vectorality): The pyridine ring serves as a planar spacer that perfectly vectors the attached substituents toward the affinity and selectivity pockets of the kinase domain.

  • The 6-Bromo Handle (Synthetic Modularity): The bromine atom at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows researchers to rapidly synthesize libraries of derivatives by attaching various pharmacophores (such as thiazoles or isoindoles) to optimize target selectivity[6].

PI3K_Pathway Receptor Cell Surface Receptor PI3K PI3K δ/γ Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT/mTOR Activation PIP3->AKT Inflammation Leukocyte Inflammation AKT->Inflammation Inhibitor Imidazolidinone Inhibitor Inhibitor->PI3K Blocks Hinge

Diagram 1: PI3Kδ/γ signaling pathway and the specific intervention point of imidazolidinone-based inhibitors.

Comparative Performance Analysis

When designing a PI3K inhibitor, chemists typically choose between several established hinge-binding building blocks. The table below objectively compares 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone against two primary alternatives: the classic Morpholine-pyrimidine motif (used in pan-PI3K inhibitors like Buparlisib) and the 2-Amino-6-bromopyridine motif.

Scaffold MotifHinge Binding AffinityAqueous Solubility (Inhaled Potential)Off-Target Kinase LiabilityCross-Coupling Yield (Pd-Catalyzed)
1-(6-Bromo-2-pyridinyl)-2-imidazolidinone High (Bidentate H-bond network)Excellent (High polarity, low LogD)Low (Sterically restricted geometry)70-85% (Requires optimized ligands)
Morpholine-pyrimidine High (Strong lipid kinase affinity)Poor (Highly lipophilic)High (Often hits PI3Kα/β, causing toxicity)>90% (Highly reactive)
2-Amino-6-bromopyridine Moderate (Monodentate H-bond)ModerateHigh (Promiscuous ATP-mimetic)50-60% (Severe catalyst poisoning)
Causality Behind the Data:
  • Solubility & Inhaled Delivery: For respiratory targets (asthma/COPD), drugs must be delivered via inhalation to minimize systemic immunosuppression[2]. The imidazolidinone moiety significantly lowers the overall lipophilicity (LogD) of the final molecule compared to morpholine, dramatically improving solubility in lung fluid and reducing systemic accumulation[4].

  • Selectivity: The steric bulk and specific hydrogen-bond angles of the imidazolidinone ring prevent it from fitting into the narrower ATP-binding pockets of off-target kinases, granting superior PI3Kδ/γ selectivity over PI3Kα/β[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal checkpoints to verify success before proceeding to the next step.

Protocol A: Optimized Buchwald-Hartwig Amination

Challenge: 2-Bromopyridines are notorious for causing low yields in cross-coupling because the pyridine nitrogen coordinates to and poisons the palladium catalyst[7]. Solution: Utilizing a bulky, bidentate ligand like BINAP or Xantphos forces the palladium into a geometry that prevents pyridine coordination[8],[9].

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk flask, combine 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (1.0 eq) and the target amine (1.2 eq).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and (±)-BINAP (4 mol%). Causality: Pd2(dba)3 provides a stable Pd(0) source, while BINAP's steric bulk prevents catalyst deactivation[9].

  • Base & Solvent: Add Sodium tert-butoxide (NaOtBu, 1.4 eq) and anhydrous Toluene (0.5 M). Causality: Toluene allows for the higher temperatures (80-100 °C) required to overcome the activation energy barrier of the deactivated pyridine ring[7].

  • Reaction: Heat the mixture at 90 °C for 4-6 hours.

  • Self-Validation Check (LC-MS): Before workup, sample 10 µL of the reaction mixture. Run LC-MS to confirm the disappearance of the distinct 1:1 isotopic doublet at m/z 242/244 [M+H]+ (characteristic of the 79Br/81Br isotopes in the starting material) and the appearance of the product mass. If the 242/244 peak persists, catalyst poisoning has occurred; spike with an additional 1 mol% Pd2(dba)3.

  • Workup: Cool, filter through Celite to remove palladium black, and purify via flash chromatography.

Protocol B: Biochemical Validation (ADP-Glo Kinase Assay)

To validate the biological efficacy of the synthesized derivative, an ADP-Glo assay is used. This assay measures the ADP produced during the kinase reaction, providing a direct, causal link to lipid phosphorylation.

  • Assay Setup: Plate recombinant PI3Kδ or PI3Kγ enzyme in a 384-well plate.

  • Compound Dosing: Add the synthesized imidazolidinone derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: Idelalisib (known PI3Kδ inhibitor) to ensure enzyme activity is inhibitable.

    • Negative Control: Buffer only (no enzyme) to establish the assay floor and calculate the Z'-factor (must be >0.5 for a valid assay).

  • Reaction: Add PIP2 substrate and ultra-pure ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer. Calculate the IC50 using non-linear regression.

Workflow BB 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone Coupling Buchwald-Hartwig Cross-Coupling BB->Coupling Pd2(dba)3, BINAP, NaOtBu, 90°C Purification LC-MS Validation (Loss of m/z 242/244) Coupling->Purification Assay ADP-Glo Kinase Assay (PI3K δ/γ) Purification->Assay >95% Purity Hit Lead Compound (e.g., AZD8154 analog) Assay->Hit IC50 < 10nM, Z'-factor > 0.5

Diagram 2: Synthetic workflow and self-validating logic for utilizing the imidazolidinone building block.

References

  • AstraZeneca AB. (2018). 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1 h-isoindol-1 -one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma. Patent WO2018055040A1.
  • Guide to PHARMACOLOGY. (2018). phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta. IUPHAR/BPS. Available at:[Link]

  • Waghorn, P. A., et al. (2012). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at:[Link]

  • Perry, M. W. D., et al. (2020). Discovery of AZD8154, a dual PI3Kγδ inhibitor, as an inhaled treatment for asthma. Morressier / ERS International Congress. Available at:[Link]

  • Guide to PHARMACOLOGY. (2021). AZD8154 | Ligand page. IUPHAR/BPS. Available at:[Link]

  • National Institutes of Health. (2025). The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma. PMC. Available at:[Link]

  • EurekaSelect. (2022). Advances in the Discovery of Novel Inhaled PI3Kδ Inhibitors for the Treatment of Asthma. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating the Biological Activity of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Introduction The imidazolidinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its structural versatility allows fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazolidinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its structural versatility allows for diverse pharmacological activities, ranging from anticancer and antimicrobial to antiviral properties.[1][2] Concurrently, the pyridinyl moiety, particularly when halogenated, is a key pharmacophore in compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs), most notably in the highly successful class of neonicotinoid insecticides.[3][4][5]

This guide presents a comprehensive benchmarking study of the novel compound 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone . The central hypothesis is that the conjugation of these two pharmacophoric units may result in significant biological activity. We will objectively compare the performance of this compound against established standards in key biological assays to elucidate its potential as an insecticide, an anticancer agent, or an antimicrobial compound. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale and detailed experimental protocols.

Section 1: Hypothesis-Driven Benchmarking: Insecticidal Activity and nAChR Modulation

Rationale for Investigation

The structural resemblance of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone to neonicotinoid insecticides, such as imidacloprid, provides a strong rationale for investigating its potential as an insecticidal agent.[6][7] Neonicotinoids act as agonists at insect nAChRs, leading to overstimulation of the nervous system, paralysis, and death.[6][8] The 6-bromo-2-pyridinyl moiety in our target compound is a bioisostere of the 6-chloro-3-pyridinyl group found in many potent neonicotinoids, suggesting a similar mechanism of action.[3][4]

Known Standards for Comparison

  • Imidacloprid: A first-generation neonicotinoid and one of the most widely used insecticides globally. It serves as a high-potency benchmark for nAChR agonism.[6][9]

  • Acetamiprid: Another prominent neonicotinoid with a slightly different spectrum of activity, providing a second point of comparison.[10][11]

  • Nicotine: The natural agonist of nAChRs, included as a classical pharmacological reference.

Experimental Design

To thoroughly evaluate the insecticidal potential of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, a two-pronged approach is employed:

  • In Vitro Nicotinic Acetylcholine Receptor Binding Assay: To determine if the compound directly interacts with the primary molecular target of neonicotinoids.

  • In Vivo Insecticidal Activity Assay: To assess the compound's efficacy in a whole-organism model.

Experimental Protocol: In Vitro nAChR Binding Assay

This protocol is adapted from methods used for the characterization of ligands for the α4β2 neuronal nicotinic acetylcholine receptor.[3][4]

  • Preparation of Rat Brain Membranes:

    • Homogenize whole rat brains in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the membrane fraction rich in nAChRs, is resuspended in assay buffer and the protein concentration is determined.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation with a constant concentration of a radiolabeled ligand, such as -nicotine.

    • Add increasing concentrations of the test compound (1-(6-Bromo-2-pyridinyl)-2-imidazolidinone) or the standards (Imidacloprid, Acetamiprid, Nicotine).

    • Incubate the mixture at 4°C for 2-3 hours to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Experimental Protocol: In Vivo Insecticidal Activity Assay (Contact Vial Method)

This protocol is a standard method for assessing the toxicity of compounds to insects, such as the fruit fly, Drosophila melanogaster.

  • Preparation of Vials:

    • Prepare stock solutions of the test compound and standards in a suitable solvent (e.g., acetone).

    • Apply a known amount of each compound solution to the inner surface of glass scintillation vials.

    • Evaporate the solvent by rolling the vials on their side, leaving a thin film of the compound coating the inside.

  • Insect Exposure:

    • Introduce a defined number of adult flies (e.g., 20-25) into each treated vial.

    • Provide a food source (e.g., a cotton ball soaked in a sucrose solution) that is not in contact with the treated surface.

    • Seal the vials with breathable stoppers.

  • Mortality Assessment:

    • Record the number of dead or moribund flies at specified time points (e.g., 24, 48, and 72 hours).

    • A fly is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula.

    • Determine the LC50 value (the lethal concentration that causes 50% mortality) using probit analysis.

Data Presentation: Comparative Insecticidal Profile

CompoundnAChR Binding Affinity (IC50, nM)Insecticidal Activity (LC50, µg/cm²)
1-(6-Bromo-2-pyridinyl)-2-imidazolidinone Experimental DataExperimental Data
Imidacloprid (Standard)155[3]Literature Value/Experimental Data
Acetamiprid (Standard)Literature Value/Experimental DataLiterature Value/Experimental Data
Nicotine (Standard)3.8[3]Literature Value/Experimental Data

Signaling Pathway Visualization

nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Insect) ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds AChE Acetylcholinesterase (ACh Breakdown) ACh->AChE Hydrolyzed by Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis Test_Compound 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (Hypothesized Agonist) Test_Compound->nAChR Binds (Hypothesized) Neonicotinoids Neonicotinoids (e.g., Imidacloprid) Neonicotinoids->nAChR Binds

Caption: Hypothesized mechanism of action at the insect nicotinic acetylcholine receptor.

Section 2: Broad-Spectrum Biological Screening

Rationale for Screening

While the primary hypothesis focuses on insecticidal activity, the imidazolidinone core is a versatile scaffold found in compounds with a wide range of biological activities.[2] Therefore, it is prudent to perform broad-spectrum screening to identify other potential therapeutic applications. This section outlines protocols for benchmarking the compound's anticancer and antimicrobial properties.

Part 2a: Anticancer Activity

Known Standard for Comparison

  • Doxorubicin: A widely used and potent chemotherapeutic agent, serving as a positive control for cytotoxicity.

Experimental Design

The in vitro cytotoxicity of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone will be evaluated against a panel of human cancer cell lines using a metabolic assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.[12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[13][14]

  • Cell Seeding:

    • Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in the cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the compounds.

    • Incubate the plates for an additional 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[13]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
1-(6-Bromo-2-pyridinyl)-2-imidazolidinone Experimental DataExperimental DataExperimental Data
Doxorubicin (Standard)Literature Value/Experimental DataLiterature Value/Experimental DataLiterature Value/Experimental Data

Workflow Visualization

MTT_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compound Add Test Compound & Standards (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48h Incubate 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

Part 2b: Antimicrobial Activity

Known Standards for Comparison

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a standard for antibacterial activity.

  • Fluconazole: A common triazole antifungal agent used as a standard for antifungal activity.

Experimental Design

The antimicrobial potential of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone will be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of representative pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.[16][17][18]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]

  • Preparation of Inoculum:

    • Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media overnight.

    • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Assay Plate:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and the standard antibiotics in the appropriate broth medium.

    • Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1-(6-Bromo-2-pyridinyl)-2-imidazolidinone Experimental DataExperimental DataExperimental Data
Ciprofloxacin (Standard)Literature Value/Experimental DataLiterature Value/Experimental DataN/A
Fluconazole (Standard)N/AN/ALiterature Value/Experimental Data

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay_steps Assay Procedure cluster_results Results Serial_Dilution Prepare Serial Dilutions of Compounds in 96-well Plate Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate Observe_Growth Visually Inspect for Microbial Growth Incubate->Observe_Growth Determine_MIC Determine MIC Value Observe_Growth->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Summary and Conclusion

This guide provides a structured framework for the comprehensive biological evaluation of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone. By employing a hypothesis-driven approach, we first propose to investigate its potential as a novel insecticide, based on clear structural analogies to known nAChR modulators. The benchmarking against industry standards like Imidacloprid and Acetamiprid will provide a clear indication of its potency and potential in this area.

Furthermore, recognizing the broad therapeutic potential of the imidazolidinone scaffold, we have outlined a secondary screening cascade to assess its anticancer and antimicrobial activities. The comparison with well-established drugs such as Doxorubicin, Ciprofloxacin, and Fluconazole will contextualize any observed activity.

The experimental protocols provided are robust, widely accepted, and designed to yield reproducible and quantifiable data. The collective results from these benchmarking studies will provide a comprehensive performance profile of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, guiding future research and development efforts for this promising novel chemical entity.

References

  • Latli, B., D'Amour, K., & Casida, J. E. (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 42(12), 2227–2234. [Link]

  • Latli, B., D'Amour, K., & Casida, J. E. (1999). Novel and Potent 6-Chloro-3-pyridinyl Ligands for the α4β2 Neuronal Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 42(12), 2227-2234. [Link]

  • Wikipedia. Imidacloprid. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Structure-Activity Relationship of Novel Pyridyl Ethers for the Nicotinic Acetylcholine Receptor. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Insecticide Resistance Action Committee. Imidacloprid. [Link]

  • AERU - University of Hertfordshire. Imidacloprid (Ref: BAY NTN 33893). [Link]

  • Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Williams, M. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]

  • Hebei Laike Biotech Co. Ltd. How Does Imidacloprid Work. [Link]

  • Gündisch, D. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert opinion on therapeutic patents, 22(2), 133-152. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • World Organisation for Animal Health. Bacterial Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. Imidazolidinone. [Link]

  • Cyrusbio. MTT Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Taylor & Francis. Antimicrobial Susceptibility Testing Protocols. [Link]

  • IntechOpen. Insect Resistance to Neonicotinoids - Current Status, Mechanism and Management Strategies. [Link]

  • ResearchGate. Discovery of Positive Allosteric Modulators of α 7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation, and in vitro Biological Activity Testing. [Link]

  • ResearchGate. Some known drugs possessing imidazolidin-2-one moiety. [Link]

  • ResearchGate. (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2019). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Current neuropharmacology, 17(2), 124–136. [Link]

  • ResearchGate. The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. [Link]

  • ResearchGate. Drug molecules featuring a 4‐imidazolidinone ring. [Link]

  • Asian Journal of Research in Chemistry. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]

  • PubMed. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. [Link]

  • ResearchGate. Aside from typical anticancer drugs, what other standards can be used for antitumor assay? [Link]

  • Damaj, M. I., Grinevich, V. P., Bannon, A. W., Martin, R. S., & Martin, B. R. (2005). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Molecular pharmacology, 68(5), 1378–1386. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

  • Journal of Cancer and Allied Specialties. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • ScienceDirect. Acetamiprid. [Link]

  • Hurst, R., Rollema, H., & Bertrand, D. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]

  • Regulations.gov. Acetamiprid Summary of Analytical Chemistry and Residue Data. [Link]

  • ResearchGate. Assays in the current DNT IVB and assays identified as high priority... [Link]

  • Environment and Ecology. Assessment of Neonicotinoid Insecticide Acetamiprid LC50 against Earthworm (Eisenia fetida L.). [Link]

  • Bentham Science. Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. [Link]

  • Zsidó, B. Z., Csenkei, Á., Csupor-Löffler, B., Tóth, B., & Csupor, D. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 69. [Link]

  • Al-Ostath, A. I., Al-Ghamdi, A. A., & Al-Zahrani, A. M. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results, 14(2), 198-202. [Link]

  • Roy, K., & Saha, A. (2004). Quantitative structure-activity relationship study using refractotopological state atom index on some neonicotinoid insecticides. Bioorganic & medicinal chemistry, 12(23), 6241–6248. [Link]

  • National Open Access Monitor, Ireland. The relationship between the structure and the activity of pyrethroids. [Link]

  • ResearchGate. Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family. [Link]

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Safety & Regulatory Compliance

Safety

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not as a mere regulatory afterthought, but as a critical extension of experimental design. When working with 1-(6-Bromo-2-pyridinyl)-2-imidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not as a mere regulatory afterthought, but as a critical extension of experimental design. When working with 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone —a highly valuable modular scaffold frequently utilized in cross-coupling reactions for advanced active pharmaceutical ingredient (API) synthesis[1]—understanding the molecular behavior of the compound dictates our safety protocols.

The architecture of this molecule—a brominated pyridine ring coupled with a polar imidazolidinone moiety—presents specific physicochemical hazards. You cannot simply throw this into a standard organic waste bin. The presence of the carbon-bromine (C-Br) bond classifies this strictly as a Halogenated Organic Waste , requiring specialized high-temperature incineration to prevent environmental contamination and the release of corrosive hydrogen bromide (HBr) gas[2]. Furthermore, bromopyridine derivatives are known acute oral toxicants and severe respiratory irritants[3], meaning aerosolization of the powder must be strictly avoided.

Below is the definitive, causality-driven standard operating procedure (SOP) for the safe handling, spill decontamination, and disposal of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone.

Quantitative Hazard & Disposal Parameters

To make informed operational decisions, we must first quantify the chemical and logistical parameters of the waste matrix.

ParameterValue / ClassificationOperational Rationale
Chemical Classification Halogenated N-HeterocycleDictates mandatory segregation from non-halogenated waste streams to prevent toxic byproducts[4].
Waste Stream Category Halogenated Organic WasteRequires specialized treatment to break the highly stable C-Br bond[2].
Incineration Temp. > 850°C (Standard)Ensures complete thermal destruction and prevents the formation of brominated dioxins[2].
Toxicity Profile Acute Oral / Respiratory IrritantMandates the use of closed-system transfers and damp-wiping to prevent dust inhalation[3].
Waste Peroxide Limit < 5 ppmMust be validated prior to mixing liquid waste to prevent exothermic carboy over-pressurization[4][5].

Experimental Protocols: Self-Validating Disposal Workflows

Trust in a safety protocol comes from its ability to prove its own efficacy. The following step-by-step methodologies are designed as self-validating systems , ensuring that every disposal action is chemically verified before proceeding.

Protocol 1: Self-Validating Liquid Waste Segregation

When 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is dissolved in polar aprotic solvents (e.g., DMF, DMSO) during synthesis, the resulting liquid must be carefully segregated. Mixing incompatible waste streams can lead to catastrophic carboy failures[4].

  • Matrix Identification: Identify the primary solvent containing the bromopyridine derivative. Ensure no highly reactive reagents (e.g., strong oxidizers or concentrated acids) are present in the mixture[3].

  • Compatibility Testing (The Self-Validation Step): Before transferring the reaction mixture into the bulk "Halogenated Organic Waste" carboy, extract a 1 mL aliquot.

    • Test the pH using universal indicator paper to ensure it is relatively neutral (pH 6–8).

    • Use a quantitative peroxide test strip to confirm the absence of reactive peroxides (< 5 ppm).

    • Causality: This validation proves the waste will not initiate an exothermic polymerization or gas-generating reaction when introduced to the sealed bulk container[5].

  • Transfer: Using a grounded, vented funnel, slowly pour the validated liquid into the red-tagged Halogenated Waste carboy.

  • Documentation: Log the estimated mass of the bromopyridine compound and the exact solvent ratios on the hazardous waste manifest. Accurate logging dictates the specific caustic scrubbing parameters the disposal facility will use during incineration[2].

Protocol 2: Spill Containment and Decontamination

Dry powder spills of bromopyridines pose a severe inhalation hazard[3]. Never use a brush and dustpan , as this generates toxic aerosols.

  • Containment: Immediately isolate the area. Gently cover the spilled 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone powder with damp, inert absorbent pads. Use a mild solvent like isopropanol to dampen the pads; this prevents dust aerosolization without causing rapid dissolution and spreading.

  • Collection: Wipe the area inward from the edges to concentrate the material. Place all contaminated pads, gloves, and cleanup materials into a heavy-duty, puncture-resistant hazardous waste bag[4].

  • Solvent Wash: Wash the affected surface with a solvent known to dissolve the imidazolidinone derivative (e.g., a small volume of acetone), followed by a final wash with laboratory-grade detergent and water.

  • Validation (The Self-Validation Step): How do we guarantee the spill is entirely neutralized? Because the conjugated pyridine system in this compound exhibits UV absorbance, inspect the cleaned surface with a handheld 254 nm UV lamp. A lack of fluorescence or quenching confirms the absence of residual compound. As a secondary physical check, wipe the area with a pristine white cleanroom swab; it must show zero discoloration.

Waste Routing Logic

The following diagram illustrates the strict decision-making matrix required to route 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone waste to its ultimate destruction via EPA-compliant incineration.

DisposalLogic Start 1-(6-Bromo-2-pyridinyl)- 2-imidazolidinone Waste CheckState Assess Physical State & Matrix Start->CheckState Solid Dry Powder / Crystals CheckState->Solid Liquid Dissolved in Organic Solvent CheckState->Liquid Spill Contaminated Materials / PPE CheckState->Spill BinSolid Halogenated Solid Waste Container Solid->BinSolid TestPeroxide Verify Peroxide/Acid-Free (Self-Validation) Liquid->TestPeroxide BinPPE Hazardous Debris Waste Bag Spill->BinPPE BinLiquid Halogenated Solvent Waste Carboy TestPeroxide->BinLiquid Incinerator EPA-Compliant High-Temp Incineration (>850°C) BinSolid->Incinerator BinLiquid->Incinerator BinPPE->Incinerator Scrubber Caustic Scrubbing (Neutralizes HBr) Incinerator->Scrubber

Decision tree for the segregation and disposal of halogenated bromopyridine waste.

References

  • Title : Hazardous Materials Disposal Guide | Nipissing University Source : nipissingu.ca URL :[Link]

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis Source : epa.gov URL :[Link]

  • Title : Hazardous Waste Guide - UTIA Safety Office Source : tennessee.edu URL :[Link]

Sources

Handling

Personal protective equipment for handling 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Handling Protocol and PPE Matrix for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone As a Senior Application Scientist, I recognize that handling novel or highly specialized research chemicals requires moving beyond generic sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling Protocol and PPE Matrix for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

As a Senior Application Scientist, I recognize that handling novel or highly specialized research chemicals requires moving beyond generic safety data sheets (SDS) to develop a mechanistic understanding of a compound's potential hazards. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (CAS: 786700-87-6)[1] is a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry.

Because this compound combines a halogenated pyridine ring with an imidazolidinone scaffold, it must be treated as a potentially highly active pharmaceutical ingredient (API) with unknown systemic toxicity. This guide provides a self-validating, step-by-step operational and personal protective equipment (PPE) framework to ensure absolute safety and regulatory compliance during laboratory manipulation.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality behind the compound's potential hazards. According to the American Chemical Society's (ACS) guidelines on Identifying and Evaluating Hazards in Research Laboratories, evaluating the structural motifs of unknown compounds is critical for proactive risk assessment[2].

  • The Imidazolidinone Scaffold: Five-membered multiheterocyclic (FMMH) compounds, specifically imidazolidinones, are well-documented pharmacophores known for their diverse biological activities, particularly concerning Central Nervous System (CNS) interactions[3]. Systemic absorption must be strictly prevented to avoid unintended pharmacological effects.

  • The Bromopyridine Moiety: Halogenated heterocycles are highly lipophilic, which facilitates rapid dermal absorption. Furthermore, the bromo-substitution presents a risk for severe skin sensitization, ocular irritation, and potential hepatic metabolism issues if ingested or inhaled[3].

  • Physical State: As a solid powder, the primary vectors for exposure are the inhalation of aerosolized micro-dust during weighing and accidental dermal transfer.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement PPE capable of protecting employees from the specific health hazards presented by the chemicals in their workplace[4]. The following matrix outlines the required PPE and the mechanistic reasoning behind each choice.

Protection ZoneRequired PPE SpecificationCausality / Rationale
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of aerosolized API dust. The imidazolidinone core's potential CNS activity mandates zero-tolerance for inhalation[3].
Hand/Skin Double-Gloving: Inner standard nitrile (4 mil) + Outer extended-cuff nitrile (8 mil).Brominated heterocycles can permeate thin nitrile over time. Double-gloving ensures a fail-safe barrier against lipophilic dermal absorption[2].
Eye/Face ANSI Z87.1 compliant safety goggles (not safety glasses).Halogenated pyridines are severe ocular irritants. Goggles provide a complete seal against airborne particulates[1].
Body Flame-retardant (FR), fully buttoned lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through powders. FR material mitigates risks if cross-coupling reactions are performed subsequently[4].

Operational Workflow: Handling and Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.

Phase A: Pre-Operation Validation
  • Airflow Verification: Turn on the fume hood. Validation: Hold a single Kimwipe at the sash opening; it must be visibly pulled inward by the airflow.

  • Static Mitigation: Wipe the analytical balance and spatulas with an anti-static brush or use an ionizing anti-static gun. Causality: Fine heterocyclic powders hold static charges and will "jump" from the spatula, causing contamination outside the weigh boat.

Phase B: Gowning Protocol

Follow the strict sequential gowning workflow below to prevent cross-contamination.

GowningWorkflow Start Start Gowning Process LabCoat 1. Don Flame-Retardant Lab Coat (Fully Buttoned) Start->LabCoat EyeProtection 2. Don Safety Goggles (Over Prescription Glasses) LabCoat->EyeProtection InnerGloves 3. Don Inner Nitrile Gloves (Standard 4 mil) EyeProtection->InnerGloves OuterGloves 4. Don Outer Nitrile Gloves (Extended Cuff, 8 mil) InnerGloves->OuterGloves Ready Ready for Fume Hood Operations OuterGloves->Ready

Figure 1: Sequential PPE gowning workflow for handling biologically active API powders.

Phase C: Execution & Doffing
  • Weighing: Open the vial of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone only inside the validated fume hood. Transfer the required mass using a micro-spatula.

  • Sealing: Cap the source vial tightly and seal the edges with Parafilm before removing it from the hood.

  • Doffing (Self-Validation): Inspect the outer gloves for any visible white powder. Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Exit the hood using only the clean inner gloves.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and structured action is required to comply with OSHA 1910.1450 emergency response mandates[4].

Disposal Protocols
  • Solid Waste: All contaminated consumables (weigh boats, Kimwipes, outer gloves) must be placed in a sealable biohazard/chemical waste bag, labeled as "Halogenated Heterocyclic Solid Waste."

  • Liquid Waste: If the compound is dissolved (e.g., in DMSO or DCM for assays), the resulting solution must be disposed of in a dedicated "Halogenated Organic Liquid Waste" carboy. Causality: Mixing halogenated waste with standard organic waste can cause exothermic reactions or violate EPA disposal regulations.

Spill Response Decision Matrix

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess InsideHood Inside Fume Hood (< 50 mg) Assess->InsideHood Minor OutsideHood Outside Fume Hood or Large Quantity Assess->OutsideHood Major/External CleanUp 1. Wet paper towel with solvent 2. Wipe inward 3. Dispose in solid waste InsideHood->CleanUp Evacuate Evacuate Lab & Notify EHS OutsideHood->Evacuate Decon Decontaminate surface with 10% bleach or soap/water CleanUp->Decon

Figure 2: Decision matrix and response protocol for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone spills.

Minor Spill Clean-up Rationale: Never sweep dry API powders, as this aerosolizes the compound. Always wet a Kimwipe or paper towel with a compatible solvent (e.g., isopropanol or water) to trap the dust mechanically before wiping inward to prevent spreading the contamination[2].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. Available at:[Link]

  • Tang, S. Q., et al. "Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles." Chemical Research in Toxicology, ACS Publications, 2015. Available at:[Link]

Sources

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